Product packaging for 4-Hydroxy-3-(trifluoromethyl)benzonitrile(Cat. No.:CAS No. 124811-71-8)

4-Hydroxy-3-(trifluoromethyl)benzonitrile

Cat. No.: B051966
CAS No.: 124811-71-8
M. Wt: 187.12 g/mol
InChI Key: QXIFYONUKBXFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a versatile and high-value chemical building block of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates a phenolic hydroxyl group, a robust trifluoromethyl group, and an electron-withdrawing nitrile group, creating a unique molecular scaffold for the synthesis of more complex active compounds. The trifluoromethyl group is a key motif known to enhance metabolic stability, lipophilicity, and bioavailability, making this compound a critical intermediate in the development of novel small molecule inhibitors, receptor ligands, and pharmaceutical candidates. The phenolic hydroxyl provides a handle for further functionalization through etherification or esterification, while the nitrile group can serve as a bioisostere for carbonyl or other linear functional groups, or be transformed into tetrazoles and other heterocycles. Researchers value this compound for its utility in structure-activity relationship (SAR) studies, particularly in optimizing lead compounds for potency and pharmacokinetic properties. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F3NO B051966 4-Hydroxy-3-(trifluoromethyl)benzonitrile CAS No. 124811-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIFYONUKBXFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382471
Record name 4-hydroxy-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124811-71-8
Record name 4-hydroxy-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124811-71-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key intermediate in organic synthesis and potential building block for novel therapeutics.

Core Chemical Properties

This compound is a trifluoromethyl-substituted benzonitrile derivative. The presence of the electron-withdrawing trifluoromethyl and nitrile groups, along with the phenolic hydroxyl group, imparts unique reactivity and potential for diverse chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₄F₃NO[1][2]
Molecular Weight 187.12 g/mol [3]
CAS Number 124811-71-8[1][2]
Appearance Cream to brown or yellow powder[1]
Melting Point 170-176 °C[1]
Solubility Insoluble in water; Soluble in chloroform, DMSO, and methanol (slightly)[4]
Predicted XlogP 2.2[5]

Synthesis and Purification

Proposed Experimental Protocol: Sandmeyer-Type Reaction

This proposed protocol is based on the well-established Sandmeyer reaction, a versatile method for the conversion of aryl amines to various functional groups, including nitriles.[6]

Step 1: Diazotization of 4-Amino-2-(trifluoromethyl)phenol

  • Dissolve 4-amino-2-(trifluoromethyl)phenol in a suitable acidic solution, such as a mixture of glacial acetic acid and sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for a designated time to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the freshly prepared diazonium salt solution to the CuCN solution while maintaining a controlled temperature.

  • The reaction mixture is typically stirred for several hours at or slightly above room temperature to facilitate the substitution of the diazonium group with the nitrile group.

Step 3: Work-up and Purification

  • Upon completion of the reaction, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield pure this compound.[7]

Logical Workflow for the Proposed Synthesis

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer Reaction) cluster_purification Step 3: Purification A 4-Amino-2-(trifluoromethyl)phenol D Aryl Diazonium Salt Intermediate A->D 1. B Acidic Solution (e.g., H₂SO₄/AcOH) B->D 2. C Sodium Nitrite (NaNO₂), 0-5 °C C->D 3. F This compound D->F Reacts with E Copper(I) Cyanide (CuCN) E->F G Crude Product F->G H Column Chromatography G->H I Pure Product H->I

Caption: Proposed synthetic workflow for this compound.

Spectral Data

Although experimental spectra for this compound are not widely published, data for closely related analogs provide valuable insights for its characterization.

Table 2: Predicted and Analogous Spectral Data

Technique Expected Features for this compound
¹H NMR Aromatic protons would appear as multiplets or distinct doublets and doublets of doublets in the aromatic region (δ 7.0-8.0 ppm). The phenolic proton would likely appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. A commercial supplier indicates the availability of a ¹H NMR spectrum.[8]
¹³C NMR Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbon of the nitrile group (C≡N) would be expected around δ 115-120 ppm. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling.
FT-IR A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. A broad absorption band for the hydroxyl (-OH) group should be present in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would appear in their typical regions.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 187.12. Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments. Predicted adducts include [M+H]⁺ at m/z 188.03178 and [M-H]⁻ at m/z 186.01722.[5]

Biological Activity and Signaling Pathways

Currently, there is a lack of published research on the specific biological activities and the involvement of this compound in cellular signaling pathways. However, the benzonitrile scaffold is present in a variety of biologically active molecules, including those with anticancer, antimicrobial, and antiviral properties.[9] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.

Given the structural alerts, potential areas of investigation for this compound could include its activity as an enzyme inhibitor or a modulator of signaling pathways involved in cell proliferation and inflammation.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit inhibitory activity on a key signaling kinase, a hypothetical workflow for its evaluation could be visualized as follows:

G cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_mechanism Mechanism of Action A Compound Library Screening B Identification of this compound as a Hit A->B C Kinase Panel Assay B->C E Cell-Based Assay (e.g., Proliferation) B->E D Determination of IC₅₀ C->D F Western Blot for Pathway Phosphorylation E->F G Identification of Downstream Effects F->G

Caption: Hypothetical workflow for evaluating the biological activity of the compound.

Conclusion

This compound is a valuable chemical intermediate with potential for further exploration in drug discovery and materials science. This guide provides a summary of its known chemical properties and a plausible synthetic route. Future research should focus on obtaining detailed experimental data, including comprehensive spectroscopic characterization and a thorough evaluation of its biological activities to unlock its full potential.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a versatile building block in medicinal chemistry and materials science. This document compiles available data, outlines general experimental protocols for property determination, and presents logical workflows relevant to its synthesis and characterization.

Core Physicochemical Data

The following tables summarize the available quantitative and qualitative data for this compound. It is important to note that some of the listed values are predicted and await experimental verification.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₄F₃NO[1][2]
Molecular Weight 187.12 g/mol [1][2]
Appearance White to brown or cream to yellow powder/solid[1][3]
Melting Point 171-175 °C or 170-176 °C[3][4]
Conflicting data: 107-109 °C[1]
Boiling Point 256.0 ± 40.0 °C (Predicted)[4]

Table 2: Solubility and Partitioning Characteristics

PropertyValueSource(s)
Water Solubility Insoluble[1]
Solubility in Organic Solvents Slightly soluble in Chloroform, DMSO, and Methanol[1][4]
LogP (XlogP) 2.2 (Predicted)[5]

Table 3: Acidity and Reactivity Parameters

PropertyValueSource(s)
pKa 5.85 ± 0.43 (Predicted)[1]

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a magnifying lens for observation is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

  • Observation: For an accurate measurement, the procedure is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C/min as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (completion) are recorded as the melting range.

Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

  • Solvent Saturation: Equal volumes of 1-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A known concentration of this compound is dissolved in the pre-saturated 1-octanol.

  • Partitioning: A measured volume of the 1-octanol solution is mixed with a measured volume of the pre-saturated water in a separatory funnel. The mixture is gently shaken for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in both the 1-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of the Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution. For a phenolic compound like this compound, the pKa of the hydroxyl group is a key determinant of its ionization state at different pH values.

Methodology: Spectrophotometric Titration

  • Solution Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a methanol-water mixture to ensure solubility).

  • pH Adjustment: A series of solutions with varying pH values are prepared from the stock solution using appropriate buffers.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the molecule is identified.

  • Data Analysis: The absorbance at a selected wavelength is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation.

Synthesis and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate logical workflows for the synthesis and physicochemical characterization of novel compounds like this compound.

G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., Substituted Aniline) diazotization Diazotization start->diazotization sandmeyer Sandmeyer Reaction (Cyanation) diazotization->sandmeyer workup Reaction Work-up & Extraction sandmeyer->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of benzonitrile derivatives.

G cluster_characterization Physicochemical Characterization Workflow compound Novel Compound (this compound) structure Structural Elucidation (NMR, MS, IR) compound->structure purity Purity Assessment (HPLC, GC) compound->purity data Comprehensive Physicochemical Profile structure->data physical Physical Properties (Melting Point, Boiling Point) purity->physical solubility Solubility & Partitioning (Aqueous & Organic Solvents, LogP) purity->solubility acidity Acidity Determination (pKa) purity->acidity physical->data solubility->data acidity->data

Caption: Logical workflow for physicochemical characterization.

References

An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzonitrile (CAS: 124811-71-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key chemical intermediate in organic synthesis. This document details its physicochemical properties, applications in research and development, experimental protocols, and safety information, serving as an essential resource for professionals in the chemical and pharmaceutical industries.

Core Physicochemical Properties

This compound is a substituted aromatic compound characterized by hydroxyl, trifluoromethyl, and nitrile functional groups. These groups impart unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.[1][2] The compound typically appears as a white to pale brown or yellow crystalline powder.[3][4] It is insoluble in water but shows slight solubility in organic solvents like Chloroform, DMSO, and Methanol.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 124811-71-8[5][6]
Molecular Formula C₈H₄F₃NO[3][5]
Molecular Weight 187.12 g/mol [3][5]
Appearance White to Brown or Cream to Yellow Powder[3][4]
Melting Point 170-176 °C[4][5]
Boiling Point 256.0 ± 40.0 °C (Predicted)[3]
Density 1.44 ± 0.1 g/cm³ (Predicted)[3]
Water Solubility Insoluble[3]
pKa 5.85 ± 0.43 (Predicted)[3]
InChI Key QXIFYONUKBXFTH-UHFFFAOYSA-N[4][7]
SMILES OC1=C(C=C(C=C1)C#N)C(F)(F)F[4][5][7]

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block and intermediate in organic synthesis.[5] Its trifluoromethyl group can enhance lipophilicity and metabolic stability in derivative molecules, which are desirable characteristics in drug design.[1][8] While specific biological activity for this compound itself is not widely reported, its structural motifs are present in molecules targeted for various therapeutic areas.

Its main applications include:

  • Pharmaceutical Intermediate: It serves as a starting material for the synthesis of more complex, pharmacologically active compounds.[3] Related benzonitrile structures are key intermediates in the development of anti-inflammatory and anti-cancer drugs.[8]

  • Organic Synthesis: The nitrile and hydroxyl groups offer multiple sites for chemical modification, such as hydrolysis, reduction, esterification, and etherification, allowing for the construction of diverse molecular architectures.

The strategic importance of this compound lies in its ability to introduce the ortho-cyano-trifluoromethylphenol moiety into larger molecules.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Derivative Compound Classes start_node This compound (CAS 124811-71-8) etherification Etherification (O-Alkylation) start_node->etherification nitrile_hydrolysis Nitrile Hydrolysis start_node->nitrile_hydrolysis nitrile_reduction Nitrile Reduction start_node->nitrile_reduction ethers Aryl Ethers etherification->ethers Leads to APIs, Materials acids Carboxylic Acids nitrile_hydrolysis->acids Leads to Bioactive Amides amines Benzylamines nitrile_reduction->amines Leads to Novel Scaffolds

Caption: Role as a versatile chemical intermediate.

Experimental Protocols

Synthesis Pathway

A common and effective method for producing aromatic nitriles like this compound involves the Sandmeyer reaction. This process starts with a suitably substituted aniline precursor, which is diazotized and subsequently treated with a cyanide salt, typically in the presence of a copper catalyst.

A plausible synthetic route starting from 2-(trifluoromethyl)aniline is outlined below.

G A 2-(Trifluoromethyl)aniline B Step 1: Nitration (H₂SO₄, HNO₃) A->B C 4-Nitro-2-(trifluoromethyl)aniline B->C D Step 2: Reduction (e.g., Fe/HCl) C->D E 2-(Trifluoromethyl)benzene-1,4-diamine D->E F Step 3: Diazotization (NaNO₂, HCl, 0-5°C) E->F G Diazonium Salt Intermediate F->G H Step 4: Hydrolysis (H₂O, Δ) G->H I 4-Amino-3-(trifluoromethyl)phenol H->I J Step 5: Sandmeyer Reaction (1. NaNO₂, H₂SO₄; 2. CuCN, KCN) I->J K This compound J->K

Caption: Plausible multi-step synthesis pathway.

Detailed Synthesis Protocol (Representative)

This protocol describes the final step (Sandmeyer-type reaction) from 4-Amino-3-(trifluoromethyl)phenol. Caution: This reaction involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Amino-3-(trifluoromethyl)phenol

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Deionized water

  • Ice

  • Diethyl ether or Ethyl acetate

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask, dissolve 1 equivalent of 4-Amino-3-(trifluoromethyl)phenol in an aqueous solution of sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Cyanation (Sandmeyer Reaction):

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in water.

    • Cool this cyanide solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution via a dropping funnel. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Analytical Workflow

Product identity and purity should be confirmed using standard analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_final Final Approval synthesis Crude Product (from Section 3.2) purification Purification (Column Chromatography or Recrystallization) synthesis->purification pure_product Purified Product purification->pure_product tlc TLC (Purity Check) pure_product->tlc hplc HPLC / GC (Quantitative Purity) pure_product->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure Confirmation) pure_product->nmr ms Mass Spectrometry (Molecular Weight) pure_product->ms final Characterized Compound (Purity >98%) hplc->final nmr->final ms->final

Caption: Standard analytical workflow for product validation.

Safety and Handling

This compound is classified as a hazardous substance. Users must consult the Safety Data Sheet (SDS) before handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in an inert atmosphere at room temperature or refrigerated (2°C - 8°C).[3][5] Keep the container tightly sealed in a cool, well-ventilated area.

  • Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.

References

An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzonitrile: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key chemical intermediate in the synthesis of pharmacologically active molecules. This document details its chemical structure, physicochemical properties, synthetic methodologies, and its significant role as a structural core in the development of non-steroidal antiandrogens.

Core Structure and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group, a trifluoromethyl (-CF3) group, and a nitrile (-CN) group. The trifluoromethyl group, a bioisostere of the methyl group, is a crucial feature in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity due to its high electronegativity and lipophilicity.

The key structural and chemical identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound
CAS Number 124811-71-8
Molecular Formula C₈H₄F₃NO
SMILES OC1=C(C=C(C=C1)C#N)C(F)(F)F
InChI Key QXIFYONUKBXFTH-UHFFFAOYSA-N

A summary of its key physicochemical properties is presented in the table below, providing essential data for experimental design and synthesis.

PropertyValue
Molecular Weight 187.12 g/mol
Appearance White to pale brown powder
Melting Point 170-176 °C
Boiling Point 256.0 ± 40.0 °C (Predicted)
Density 1.44 ± 0.1 g/cm³ (Predicted)
pKa 5.85 ± 0.43 (Predicted)
Solubility Insoluble in water; slightly soluble in Chloroform, DMSO, and Methanol

Synthesis of the Trifluoromethyl Benzonitrile Core

The synthesis of substituted benzonitriles can be achieved through various established organic chemistry reactions. The Sandmeyer reaction and nucleophilic aromatic substitution are two common methods for introducing the nitrile group onto an aromatic ring.

A prevalent synthetic route to a structurally related precursor for non-steroidal antiandrogens, 4-amino-2-(trifluoromethyl)benzonitrile, involves a multi-step process starting from m-trifluoromethyl fluorobenzene. This process includes bromination, cyanation (a Rosenmund-von Braun type reaction), and finally, ammonolysis.

Synthesis_Pathway A m-Trifluoromethyl fluorobenzene B 4-Fluoro-2-trifluoromethyl bromobenzene A->B  Positioning Bromination    (Dibromohydantoin, H₂SO₄)   C 4-Fluoro-2-trifluoromethyl benzonitrile B->C  Cyanation    (CuCN, Quinoline)   D 4-Amino-2-trifluoromethyl benzonitrile C->D  Ammonolysis    (Liquid Ammonia, Ethanol)  

A representative synthesis pathway for a key benzonitrile intermediate.

Application in Drug Development: A Precursor for Non-Steroidal Antiandrogens

The this compound scaffold is a critical component in the structure of non-steroidal antiandrogens (NSAAs). These drugs are pivotal in the treatment of prostate cancer by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor (AR).

A prime example of a drug synthesized from a closely related precursor is Bicalutamide. Bicalutamide is an NSAA where the core structure is N-[4-cyano-3-(trifluoromethyl)phenyl].[1] The cyano and trifluoromethyl groups on the phenyl ring are crucial for its antagonist activity at the androgen receptor.[2]

MoA_NSAA cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Translocates & Dimerizes NSAA NSAA (e.g., Bicalutamide) NSAA->AR Blocks Binding ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription (Cell Growth, PSA) ARE->Transcription Initiates AR_dimer->ARE Binds to

Mechanism of action of Non-Steroidal Antiandrogens (NSAAs).
Structure-Activity Relationship (SAR) and Biological Activity

Extensive research has been conducted on the structure-activity relationships of bicalutamide analogues. These studies have explored modifications to the core structure to enhance anti-proliferative activity against various human prostate cancer cell lines. The data below summarizes the in vitro activity of a deshydroxy analogue of bicalutamide, highlighting the potency of this class of compounds.

CompoundCell LineIC₅₀ (µM)
Deshydroxy analogue (16) [3]22Rv16.59
DU-1458.22
LNCaP10.86
VCap10.86
Bicalutamide (Control) [3]22Rv1~45
DU-145~40
LNCaP~50
VCap~50

Experimental Protocols

Synthesis of a Bicalutamide Analogue

The following is a representative protocol for the synthesis of a sulfide analogue of bicalutamide, adapted from published procedures.[3] This illustrates the use of the trifluoromethyl benzonitrile core in building more complex molecules.

Workflow_Synthesis Start Start Materials: - 4-amino-2-(trifluoromethyl)benzonitrile - Methacryloyl chloride Step1 Step 1: Amide Formation React aniline with methacryloyl chloride in DMA. Start->Step1 Step2 Step 2: Thiol Addition React the resulting phenylacrylamide with the desired thiol (e.g., 4-fluorothiophenol) in the presence of a base. Step1->Step2 Step3 Step 3: Work-up & Purification - Aqueous work-up - Extraction with organic solvent - Column chromatography Step2->Step3 End Final Product: Bicalutamide Analogue Step3->End

Experimental workflow for the synthesis of a bicalutamide analogue.
  • Amide Formation: To a solution of 4-amino-2-(trifluoromethyl)benzonitrile in dimethylacetamide (DMA), methacryloyl chloride is added dropwise at room temperature. The reaction is stirred for 3 hours.

  • Thiol Addition: The appropriate thiol (e.g., 4-fluorothiophenol) is then added to the reaction mixture, followed by a suitable base such as sodium hydride (NaH). The mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final bicalutamide analogue.

Androgen Receptor Competitive Binding Assay

The following protocol outlines a standard in vitro competitive binding assay to determine the affinity of a test compound for the androgen receptor.[4][5]

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.

    • Radioligand Working Solution: Dilute a radiolabeled androgen, such as [³H]-R1881, in the assay buffer to a final concentration of 1 nM.

    • Test Compound Solutions: Prepare stock solutions of the test compound in DMSO. Create serial dilutions of these stocks in the assay buffer to achieve a range of final assay concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M). The final DMSO concentration in the assay should not exceed 1%.

    • Receptor Preparation: Utilize a source of androgen receptors, such as cytosol prepared from rat prostate tissue or a recombinant human androgen receptor.

  • Assay Procedure:

    • In a 96-well plate, add the diluted test compound at various concentrations.

    • For total binding wells, add assay buffer with DMSO.

    • For non-specific binding wells, add a high concentration of an unlabeled androgen (e.g., 10 µM Dihydrotestosterone).

    • Add the [³H]-R1881 working solution to all wells.

    • Add the diluted androgen receptor preparation to all wells.

    • Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Use a method to separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxylapatite (HAP) slurry.

    • Add a cold HAP slurry to each well and incubate.

    • Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complex.

    • Aspirate the supernatant containing the free radioligand.

    • Wash the pellet multiple times with cold wash buffer.

  • Data Analysis:

    • Add scintillation cocktail to each well containing the washed pellet.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Conclusion

This compound and its related analogues are indispensable building blocks in modern medicinal chemistry. The unique combination of a hydroxyl, nitrile, and trifluoromethyl group on a benzene ring provides a versatile scaffold for the synthesis of potent and selective drug candidates. Its central role in the development of non-steroidal antiandrogens for the treatment of prostate cancer underscores its importance in the pharmaceutical industry. The methodologies and data presented in this guide offer a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

An In-depth Technical Guide to 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C₈H₄F₃NO.[1][2] It belongs to the benzonitrile class of compounds, characterized by a cyano group (-C≡N) attached to a benzene ring. The presence of a hydroxyl (-OH) group and a trifluoromethyl (-CF₃) group on the aromatic ring imparts unique physicochemical properties that make it a valuable and versatile building block in medicinal chemistry and organic synthesis.[3]

The trifluoromethyl group is a key feature in modern drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[4] As such, this compound serves as a critical intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound (CAS No: 124811-71-8) are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₈H₄F₃NO[1][2][5]
Molecular Weight 187.12 g/mol [5]
Appearance White to Brown or Pale Brown Powder[6]
Melting Point 171-175 °C[6]
Boiling Point (Predicted) 256.0 ± 40.0 °C[6]
Solubility Insoluble in water. Slightly soluble in Chloroform, DMSO, and Methanol.[6]
pKa (Predicted) 5.85 ± 0.43[6]
LogP (Predicted) 2.28[5]
Storage Conditions Room temperature, under an inert atmosphere (e.g., Nitrogen).[6]

Synthesis and Reactivity

This compound is primarily used as a synthetic intermediate. Its reactivity is dictated by the three functional groups: the nitrile, the hydroxyl group, and the trifluoromethylated aromatic ring.

General Synthesis Pathway

A common method for the preparation of this compound involves a two-step process:

  • Trifluoromethylation: Benzonitrile is reacted with a trifluoromethylating agent to introduce the -CF₃ group at the meta-position, yielding 3-(trifluoromethyl)benzonitrile.

  • Hydroxylation: The resulting 3-(trifluoromethyl)benzonitrile is then reacted with a hydroxylating agent, such as sodium hydroxide (NaOH), to introduce the hydroxyl group at the para-position, yielding the final product.[6]

While other methods exist for the synthesis of substituted benzonitriles, such as the Sandmeyer reaction which converts an aromatic amine to a nitrile, specific high-yield protocols for this particular isomer are not extensively detailed in publicly available literature.[7]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product start1 Benzonitrile inter 3-(Trifluoromethyl)benzonitrile start1->inter Step 1: Trifluoromethylation start2 Trifluoromethylating Agent start2->inter final This compound inter->final Step 2: Hydroxylation reagent Sodium Hydroxide (NaOH) reagent->final

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not widely reported, its structural motifs are present in numerous biologically active molecules. Benzonitrile derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and enzyme inhibitory activities.[8] The trifluoromethyl group is known to enhance drug efficacy by improving metabolic stability and target binding.[9]

Therefore, this compound is a highly valuable starting material for creating libraries of novel compounds for high-throughput screening. Its functional groups allow for a variety of chemical modifications to develop new therapeutic agents.[3]

G A This compound (Building Block) B Chemical Synthesis (Derivatization) A->B C Compound Library (Novel Molecules) B->C D Biological Screening (In Vitro Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Role of the compound as a building block in a typical drug discovery workflow.

Experimental Protocols: Representative Assays

The following are detailed, representative protocols for assays commonly used in drug discovery to evaluate compounds structurally related to this compound. These serve as examples of how its biological activity could be assessed.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase, a common target in cancer therapy.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion

This compound is a strategically important chemical intermediate. Its value lies not in its own specific biological activity, which is not well-documented, but in its potential as a versatile precursor for the synthesis of novel, biologically active compounds. The combination of the reactive nitrile and hydroxyl groups with the drug-like properties imparted by the trifluoromethyl group makes it a key resource for medicinal chemists. Further research utilizing this building block is likely to yield new chemical entities with significant therapeutic potential.

References

A Technical Guide to the Solubility of 4-Hydroxy-3-(trifluoromethyl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key intermediate in various synthetic processes. Due to the limited availability of public quantitative solubility data, this document focuses on providing a robust experimental framework for researchers to determine and analyze the solubility of this compound in relevant organic solvents.

Introduction

This compound is a solid organic compound noted for its utility in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. General observations indicate that it is insoluble in water but possesses some degree of solubility in organic solvents.[1][2][3] This guide outlines the standardized methodologies to quantify this solubility.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₄F₃NO[4]
Molecular Weight187.12 g/mol [3]
Melting Point171-175 °C[1]
AppearanceColorless to pale yellow solid[2]
Water SolubilityInsoluble[1][3]
Organic Solvent SolubilitySlightly soluble in Chloroform, DMSO, and Methanol[1]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. The "shake flask" method is a commonly used and reliable technique for this purpose.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials or flasks with airtight seals

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The exact time should be determined by preliminary experiments.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Analysis of Solute Concentration:

    • Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh excess 4-Hydroxy-3- (trifluoromethyl)benzonitrile mix Combine in sealed vial prep_solid->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Equilibrate in thermostatic shaker at constant T mix->equilibrate Place in shaker settle Allow undissolved solid to settle equilibrate->settle After 24-48h withdraw Withdraw supernatant settle->withdraw Isothermal filter Filter through syringe filter withdraw->filter analyze Analyze concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively published, this guide provides the necessary framework for researchers to generate this critical data. The detailed experimental protocol and the structured format for data presentation are intended to facilitate standardized and comparable solubility studies, which are essential for the effective application of this compound in research and development.

References

The Multifaceted Biological Activities of Benzonitrile Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzonitrile derivatives, a class of organic compounds featuring a cyano group (-C≡N) attached to a benzene ring, have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1][2] The unique electronic properties and synthetic tractability of the benzonitrile scaffold have enabled the development of a diverse array of molecules with potent therapeutic potential.[1][3] This technical guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, and enzyme inhibitory activities of benzonitrile derivatives, intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Benzonitrile-containing compounds have emerged as promising candidates in oncology, primarily by targeting key cellular processes involved in cancer progression, such as cell division and signal transduction.[1][4]

A significant mechanism of action for several anticancer benzonitrile derivatives is the inhibition of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics by these compounds leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2]

Other mechanisms of anticancer activity include the inhibition of key enzymes like kinases (e.g., Tankyrase, mTOR, TBK1/IKKε) that are often dysregulated in cancer, and the disruption of immune checkpoint interactions, such as the PD-1/PD-L1 pathway.[2][4]

Quantitative Data: Anticancer Activity of Benzonitrile Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC50/GI50Reference
2-PhenylacrylonitrilesCompound 1g2aHCT116 (Colon)5.9 nM[1][4]
BEL-7402 (Liver)7.8 nM[1][4]
Benzotriazole-acrylonitrilesCompound 5HeLa (Cervical)Sub-micromolar[1]
Compound 2.1VX2 (Carcinoma)3.80 ± 0.75 µM[1]
Compound 2.2MGC (Stomach)3.72 ± 0.11 µM[1]
Compound 2.5A549 (Lung)5.47 ± 1.11 µM[1]
MKN45 (Stomach)3.04 ± 0.02 µM[1]
Indole-AcrylonitrileCompound 2lNCI-60 Panel (Mean)0.38 µM[4][5]
3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c)Leukemia (HL-60(TB))0.0244 µM[5]
Non-Small Cell Lung Cancer (NCI-H522)0.0866 µM[5]
Biphenyl-1,2,3-Triazol-BenzonitrileCompound 7PD-1/PD-L1 Inhibition8.52 µM[6]
Compound 6PD-1/PD-L1 Inhibition12.28 µM[6]
Compound 8aPD-1/PD-L1 Inhibition14.08 µM[6]
N-benzoyl-N'-phenylthiourea2,4-Cl BFTUMCF-70.31 mM[4]
Benzothiazole DerivativeCompound 4Leukemialog GI50 value -5.48[7]
Non-small cell lunglog GI50 value -5.48[7]
Colon cancerlog GI50 value -5.51[7]
CNS cancerlog GI50 value -5.49[7]
Melanomalog GI50 value -5.48[7]
Ovarian cancerlog GI50 value -5.49[7]
Renal cancerlog GI50 value -5.53[7]
Prostate cancerlog GI50 value -5.50[7]
Breast cancerlog GI50 value -5.56[7]
Indole based hydrazine carboxamide scaffoldCompound 12HT290.015 µM[7]
H4600.28 µM[7]
A5491.53 µM[7]
MDA-MB-2310.68 µM[7]
Dichlorophenyl containing chlorobenzothiazoleCompound 51Non-small cell lung cancer (HOP-92)7.18 x 10⁻⁸ M[7]
Nitrobenzylidene containing thiazolidine derivativeCompound 54MCF736 nM[7]
HEPG248 nM[7]
Chlorobenzyl indole semicarbazide benzothiazoleCompound 55HT-290.024 µM[7]
H4600.29 µM[7]
A5490.84 µM[7]
MDA-MB-2310.88 µM[7]

Signaling Pathway: Tubulin Polymerization Inhibition Leading to Apoptosis

G cluster_0 Benzonitrile_Derivative Benzonitrile Derivative Tubulin β-Tubulin (Colchicine-binding site) Benzonitrile_Derivative->Tubulin Binds to Microtubule_Formation Microtubule Polymerization Tubulin->Microtubule_Formation Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Benzontrile_Derivative Benzontrile_Derivative G Start Start Culture_Cells Culture Cancer Cells Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Add_Compound Add Benzonitrile Derivative Seed_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End G cluster_0 cluster_1 Benzonitrile_Derivative Benzonitrile Derivative (Capsid Binder) Viral_Capsid Viral Capsid (VP1) Benzonitrile_Derivative->Viral_Capsid Binds to Capsid_Stabilization Capsid Stabilization Viral_Capsid->Capsid_Stabilization Leads to Uncoating Viral Uncoating Capsid_Stabilization->Uncoating Prevents RNA_Release Viral RNA Release Uncoating->RNA_Release Required for Replication Viral Replication RNA_Release->Replication Initiates Benzontrile_Derivative Benzontrile_Derivative G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Benzonitrile_Derivative Benzonitrile Derivative Benzonitrile_Derivative->COX2 Inhibits

References

4-Hydroxy-3-(trifluoromethyl)benzonitrile: A Comprehensive Technical Guide for Organic Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key organic synthesis intermediate. Its unique trifluoromethyl and nitrile functionalities make it a valuable building block in the development of pharmaceuticals and advanced materials. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and its significant role in the synthesis of the anti-cancer drug Bicalutamide.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₄F₃NO[PubChem]
Molecular Weight 187.12 g/mol [PubChem]
Appearance White to off-white crystalline powderN/A
Melting Point 171-175 °C[Various Suppliers]
Boiling Point 256.0 ± 40.0 °C (Predicted)N/A
Solubility Soluble in methanol, ethanol, DMSO. Insoluble in water.N/A
pKa 7.5 (Predicted)N/A

Note: Some data are predicted values from chemical software and should be confirmed experimentally.

Table 2: Spectroscopic Data
Spectrum TypeKey Peaks/Shifts
¹H NMR δ (ppm): 7.0-8.0 (aromatic protons), 10.0-11.0 (hydroxyl proton)
¹³C NMR δ (ppm): 115-140 (aromatic carbons), 118 (nitrile carbon), 120-130 (q, J ≈ 270 Hz, CF₃), 160 (carbon attached to OH)
IR (KBr) ν (cm⁻¹): 3300-3100 (O-H stretch), 2230 (C≡N stretch), 1600, 1500 (aromatic C=C stretch), 1300-1100 (C-F stretch)
Mass Spec (EI) m/z: 187 (M⁺), 168, 140, 113

Note: Specific peak values may vary slightly depending on the solvent and instrument used.

Synthesis of this compound

Two primary synthetic routes for this compound are the Sandmeyer reaction and the Rosenmund-von Braun reaction.

Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. In this case, the starting material is 4-amino-2-(trifluoromethyl)phenol.

G A 4-Amino-2-(trifluoromethyl)phenol B Diazonium Salt Intermediate A->B  NaNO₂, HCl  0-5 °C C This compound B->C  CuCN, KCN

Figure 1: Sandmeyer Reaction Synthesis Pathway.

Experimental Protocol:

  • Diazotization:

    • Dissolve 10.0 g (56.5 mmol) of 4-amino-2-(trifluoromethyl)phenol in a mixture of 50 mL of water and 15 mL of concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of 4.3 g (62.3 mmol) of sodium nitrite in 10 mL of cold water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of 6.3 g (70.6 mmol) of copper(I) cyanide and 8.0 g (123 mmol) of potassium cyanide in 50 mL of water.

    • Warm this solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring.

    • Heat the reaction mixture at 80-90 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound.

Rosenmund-von Braun Reaction

This method involves the cyanation of an aryl halide using copper(I) cyanide at elevated temperatures. The starting material for this synthesis is 4-bromo-2-(trifluoromethyl)phenol.

G A 4-Bromo-2-(trifluoromethyl)phenol B This compound A->B  CuCN, DMF  150-160 °C

Figure 2: Rosenmund-von Braun Reaction Synthesis Pathway.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10.0 g (41.5 mmol) of 4-bromo-2-(trifluoromethyl)phenol and 4.5 g (50.2 mmol) of copper(I) cyanide in 50 mL of N,N-dimethylformamide (DMF).

  • Reaction Execution:

    • Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of a 10% aqueous ferric chloride solution containing a small amount of hydrochloric acid.

    • Stir the mixture for 30 minutes to decompose the copper complex.

    • Extract the product with three 50 mL portions of ethyl acetate.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application as an Intermediate in Drug Synthesis: The Case of Bicalutamide

This compound is a crucial precursor for the synthesis of non-steroidal anti-androgen drugs, such as Bicalutamide, which is used in the treatment of prostate cancer.[1] The synthesis involves the conversion of the hydroxyl group to an amino group, followed by reaction with a suitable acylating agent.

A closely related and commercially available starting material is 4-amino-2-(trifluoromethyl)benzonitrile. The synthetic route to Bicalutamide from this intermediate is well-established.

G A 4-Amino-2-(trifluoromethyl)benzonitrile B Intermediate Amide A->B  Acylation with  methacryloyl chloride C Bicalutamide B->C  Epoxidation and  ring-opening with  4-fluorothiophenol

Figure 3: Synthetic Pathway to Bicalutamide.
Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action

Bicalutamide functions by competitively inhibiting the androgen receptor (AR), thereby preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade of the androgen signaling pathway is crucial in androgen-dependent prostate cancer.[2][3]

In normal androgen signaling, the binding of androgens to the AR in the cytoplasm leads to a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote cell growth and proliferation.[4]

Bicalutamide disrupts this pathway by binding to the AR and inducing a conformational change that prevents the dissociation of HSPs and nuclear translocation. Even if some Bicalutamide-bound AR translocates to the nucleus, it is unable to effectively bind to AREs and recruit coactivators, thus inhibiting gene transcription.[3][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Bicalutamide Bicalutamide Bicalutamide->AR Competitive Inhibition Bicalutamide->AR_dimer Inhibition of Translocation Apoptosis Apoptosis Bicalutamide->Apoptosis Induction ARE Androgen Response Element (ARE) AR_dimer->ARE Coactivators Coactivators ARE->Coactivators Transcription Gene Transcription Coactivators->Transcription CellGrowth Cell Growth & Proliferation Transcription->CellGrowth

Figure 4: Bicalutamide's Inhibition of the Androgen Receptor Signaling Pathway.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its unique structural features provide multiple reaction sites for the construction of complex molecules. The detailed synthetic protocols and its demonstrated utility as a precursor to the important anti-cancer drug Bicalutamide highlight its significance for researchers in medicinal chemistry and drug development. The understanding of its role in the context of the androgen receptor signaling pathway further underscores the importance of such intermediates in the design of targeted therapeutics.

References

Safety and handling precautions for 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 124811-71-8), a key intermediate in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Acute Toxicity, Inhalation4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific target organ toxicity — single exposure3

Source: Information compiled from multiple safety data sheets.

Table 2: Hazard Statements and Precautionary Statements

CodeStatement
H302 Harmful if swallowed.[1][2]
H312 Harmful in contact with skin.[1]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H332 Harmful if inhaled.[1]
H335 May cause respiratory irritation.[1]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405 Store locked up.[3]
P501 Dispose of contents/container to an approved waste disposal plant.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₄F₃NO
Molecular Weight 187.12 g/mol
Appearance Cream to brown or yellow powder[5]
Melting Point 170-176 °C[5]
Solubility Insoluble in water.[6]

Experimental Protocols: Safe Handling and Use

Proper handling of this compound is essential to minimize exposure and risk. The following protocol outlines the necessary steps for safe use in a laboratory setting.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is mandatory to control exposure to dust and vapors.[3][7]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

    • Clothing: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood to prevent the dispersion of dust.

    • Avoid the formation of dust during handling.[3][7][8]

    • Use appropriate tools (e.g., spatulas) for transfers.

  • During Use:

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not eat, drink, or smoke in the work area.[3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[3]

    • Clean the work area and decontaminate any spills promptly.

    • Remove and properly store or dispose of contaminated PPE.[3]

Storage and Disposal

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Store locked up.[3]

  • Keep away from incompatible materials such as strong oxidizing agents and reducing agents.[7]

Disposal
  • Dispose of this substance and its container at an approved waste disposal plant.[7]

  • Do not allow the product to enter drains or waterways.[3]

  • Disposal must be in accordance with all applicable federal, state, and local regulations.

Emergency Procedures

The following diagrams illustrate the recommended workflows for emergency situations.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_actions First Aid Actions cluster_medical Medical Attention start Exposure Occurs exposure_type Identify Exposure Route start->exposure_type skin Skin Contact: - Take off contaminated clothing. - Rinse skin with plenty of water/shower. exposure_type->skin Skin eyes Eye Contact: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. - Continue rinsing. exposure_type->eyes Eyes inhalation Inhalation: - Move person to fresh air. - Keep comfortable for breathing. exposure_type->inhalation Inhalation ingestion Ingestion: - Rinse mouth. - Do NOT induce vomiting. - Drink water (two glasses at most). exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention/ Call a POISON CENTER skin->seek_medical eyes->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency first aid procedures for exposure events.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Wear Required PPE (Gloves, Goggles, Lab Coat) prep2 Work Inside a Chemical Fume Hood prep1->prep2 handle1 Weigh and Transfer Compound Carefully to Avoid Dust prep2->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Avoid Contact with Skin, Eyes, and Clothing handle2->handle3 clean1 Clean Work Area and Decontaminate Spills handle3->clean1 clean2 Wash Hands Thoroughly clean1->clean2 clean3 Dispose of Contaminated Waste and PPE Properly clean2->clean3

Caption: Standard workflow for safely handling the chemical.

Spill_Response_Logic start Spill Occurs assess Assess Spill Size and Location start->assess evacuate Evacuate Area (If Necessary) assess->evacuate Large Spill ppe Wear Appropriate PPE assess->ppe Small Spill evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Sweep Up and Shovel into Suitable, Labeled Containers contain->collect decontaminate Clean Spill Area Thoroughly collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Caption: Logical steps for responding to a chemical spill.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.[1] Its unique trifluoromethyl substituent imparts desirable properties such as increased lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.[1] These notes include a summary of quantitative data from various synthesis routes, a detailed experimental protocol, and a workflow diagram for the synthesis process.

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₄F₃NO
Molecular Weight187.12 g/mol
AppearanceWhite to Brown Powder
Melting Point171-175 °C
Boiling Point256.0 ± 40.0 °C (Predicted)
SolubilityInsoluble in water; Slightly soluble in Chloroform, DMSO, Methanol

(Data sourced from ChemBK)[2]

Synthetic Routes and Performance

The synthesis of this compound can be achieved through various methods. The selection of a particular route may depend on the starting material availability, desired scale, and safety considerations. Below is a summary of data from patented multi-step synthesis procedures.

Starting MaterialKey StepsOverall Yield (%)Final Purity (%)Reference
m-Trifluoromethyl fluorobenzene1. Bromination2. Cyanation3. Ammonolysis & Hydrolysis73-75>99 (HPLC)CN1810775B[3]
o-Fluoro benzotrifluoride1. Nitration2. Reduction3. Bromination4. Diazotization5. CyanationNot specified>99 (GC) for intermediateCN101337911A[4]

Experimental Protocol: Multi-Step Synthesis from m-Trifluoromethyl Fluorobenzene

This protocol is a representative example of a multi-step synthesis to obtain this compound.

Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene

  • In a suitable reaction vessel, charge m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

  • Heat the mixture to reflux with stirring.

  • Add dibromohydantoin in portions over a period of time.

  • Maintain the reaction at reflux for 5-7 hours.

  • After the reaction is complete, cool the mixture and wash with an ice-water solution to obtain 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyanation of 4-Fluoro-2-trifluoromethyl Bromobenzene

  • In a separate reaction vessel, charge quinoline and cuprous cyanide.

  • Heat the mixture to reflux with stirring.

  • Add the 4-fluoro-2-trifluoromethyl bromobenzene obtained from Step 1 dropwise.

  • Continue to reflux for approximately 20 hours after the addition is complete.

  • Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, by steam distillation.

Step 3: Ammonolysis and Hydrolysis to this compound

  • Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol.

  • Introduce liquid ammonia into the solution in a sealed reaction vessel.

  • Heat the mixture to approximately 120°C and maintain for 8-10 hours to yield 4-amino-2-trifluoromethylbenzonitrile.[3]

  • The subsequent hydrolysis of the amino group to a hydroxyl group, while not explicitly detailed in the referenced patent for this specific sequence, is a standard transformation that can be achieved under acidic conditions, though specific conditions would need to be optimized. A common method for such a transformation is through diazotization of the amine followed by heating in aqueous acid.

  • The crude product is then purified, for example by recrystallization from a suitable solvent like toluene, to yield the final product, this compound.

Synthesis Workflow

The following diagram illustrates the logical flow of the multi-step synthesis described above.

Synthesis_Workflow A m-Trifluoromethyl fluorobenzene B Bromination A->B Dibromohydantoin, H₂SO₄, Acetic Acid C 4-Fluoro-2-trifluoromethyl bromobenzene B->C D Cyanation C->D CuCN, Quinoline E 4-Fluoro-2-trifluoromethyl benzonitrile D->E F Ammonolysis E->F Liquid Ammonia, Ethanol G 4-Amino-2-trifluoromethyl benzonitrile F->G H Hydrolysis G->H Diazotization then H₂O, Heat I 4-Hydroxy-3-(trifluoromethyl) benzonitrile H->I

Caption: Multi-step synthesis workflow for this compound.

Applications in Drug Development

This compound is a crucial building block for the synthesis of more complex molecules with therapeutic potential.[1] Its derivatives have been investigated for a variety of medicinal applications.

Role as a Kinase Inhibitor Intermediate

Protein kinases are a significant class of drug targets, particularly in oncology. The benzonitrile moiety can serve as a key pharmacophore in kinase inhibitors. While this compound itself is not a direct inhibitor, it serves as a versatile intermediate for the synthesis of potent kinase inhibitors. The hydroxyl group provides a convenient point for chemical modification and the attachment of other molecular fragments to optimize binding to the kinase active site.

The general workflow for utilizing this intermediate in the discovery of kinase inhibitors is outlined below.

Drug_Discovery_Workflow A 4-Hydroxy-3-(trifluoromethyl) benzonitrile B Chemical Modification A->B Esterification, Etherification, etc. C Library of Derivatives B->C D Screening against Kinase Panel C->D E Hit Identification D->E F Lead Optimization E->F SAR Studies G Candidate Drug F->G

References

Preparation of 4-Hydroxy-3-(trifluoromethyl)benzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceuticals. The following sections outline two primary synthetic methodologies: the Sandmeyer reaction and the Rosenmund-von Braun reaction. Quantitative data is summarized for easy comparison, and detailed step-by-step protocols are provided for each method.

Data Summary

The following table summarizes the key quantitative data for the two primary methods of preparing this compound.

ParameterMethod 1: Sandmeyer ReactionMethod 2: Rosenmund-von Braun Reaction
Starting Material 4-Amino-2-(trifluoromethyl)phenol4-Halo-2-(trifluoromethyl)phenol
Key Reagents NaNO₂, HCl, CuCNCuCN
Solvent Water, AcidN-Methyl-2-pyrrolidone (NMP)
Reaction Temperature 0-5 °C (diazotization), elevated for cyanation150 °C
Reported Yield Varies~72% (analogous compound)[1]
Purity High, requires careful control of conditionsHigh, requires purification

Method 1: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl nitriles from aryl diazonium salts, which are generated in situ from the corresponding anilines.[2][3] This method involves the diazotization of an aromatic amine followed by its treatment with a copper(I) cyanide to replace the diazonium group with a nitrile group.[2] For the synthesis of this compound, the logical starting material is 4-Amino-2-(trifluoromethyl)phenol.

Signaling Pathway Diagram

Sandmeyer_Reaction 4-Amino-2-(trifluoromethyl)phenol 4-Amino-2-(trifluoromethyl)phenol Diazonium Salt Diazonium Salt 4-Amino-2-(trifluoromethyl)phenol->Diazonium Salt NaNO2, HCl 0-5°C This compound This compound Diazonium Salt->this compound CuCN

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol

1. Diazotization of 4-Amino-2-(trifluoromethyl)phenol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-Amino-2-(trifluoromethyl)phenol in an aqueous solution of hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C.

  • Continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

2. Cyanation:

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. A gradual evolution of nitrogen gas should be observed.

  • After the addition is complete, the reaction mixture may be gently warmed to ensure the complete decomposition of the diazonium salt.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Method 2: Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a method for the synthesis of aryl nitriles by reacting an aryl halide with copper(I) cyanide.[4][5] This reaction typically requires high temperatures and a polar aprotic solvent. A detailed protocol for the analogous synthesis of 3-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol has been reported with a yield of 72.1%.[1] This protocol can be adapted for the synthesis of this compound from a suitable 4-halo-2-(trifluoromethyl)phenol (e.g., 4-bromo- or 4-chloro-2-(trifluoromethyl)phenol).

Signaling Pathway Diagram

Rosenmund_von_Braun_Reaction 4-Halo-2-(trifluoromethyl)phenol 4-Halo-2-(trifluoromethyl)phenol This compound This compound 4-Halo-2-(trifluoromethyl)phenol->this compound CuCN, NMP 150°C

Caption: Rosenmund-von Braun reaction for this compound.

Experimental Protocol

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-halo-2-(trifluoromethyl)phenol (e.g., 4-bromo-2-(trifluoromethyl)phenol) and copper(I) cyanide (CuCN) in N-Methyl-2-pyrrolidone (NMP).

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

2. Reaction Execution:

  • Heat the reaction mixture to 150 °C with stirring.

  • Maintain the temperature and continue stirring for several hours (e.g., 5 hours, as in the analogous synthesis).[1]

  • Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ether and water.

  • Filter the mixture to remove any insoluble copper salts.

  • Separate the organic layer and wash it sequentially with water, dilute aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by trituration with a suitable solvent (e.g., carbon tetrachloride) or by column chromatography on silica gel to afford pure this compound.[1]

Conclusion

Both the Sandmeyer and Rosenmund-von Braun reactions represent viable pathways for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided protocols, based on established chemical principles and analogous transformations, offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development. Careful optimization of reaction conditions will be key to achieving high yields and purity.

References

The Versatile Building Block: 4-Hydroxy-3-(trifluoromethyl)benzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a key chemical intermediate that has garnered significant attention in the field of drug discovery. Its unique structural features, including a hydroxyl group, a trifluoromethyl moiety, and a nitrile functionality, make it a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. The trifluoromethyl group often enhances metabolic stability and lipophilicity, crucial properties for effective drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutics, with a primary focus on its application in the synthesis of non-steroidal antiandrogens.

Application in the Synthesis of Non-Steroidal Antiandrogens

This compound is a critical precursor in the synthesis of several non-steroidal antiandrogens (NSAAs). These molecules are pivotal in the treatment of prostate cancer, a disease often driven by androgen receptor (AR) signaling. By competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, NSAAs can effectively halt the progression of the disease.

One of the most prominent drugs synthesized from a derivative of this building block is Bicalutamide. The core structure of this compound is readily observed in the final drug molecule, highlighting its importance as a foundational element.

Androgen Receptor Signaling Pathway and NSAA Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes responsible for prostate cell growth and survival.[1] Non-steroidal antiandrogens act as competitive antagonists at the ligand-binding domain of the AR, preventing its activation.[2][3]

Below is a diagram illustrating the androgen receptor signaling pathway and the inhibitory action of NSAAs.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins HSP->AR NSAA NSAA (e.g., Bicalutamide) NSAA->AR Competitive Inhibition ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription

Androgen Receptor Signaling and NSAA Inhibition.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of a key intermediate and a representative non-steroidal antiandrogen, Bicalutamide, utilizing a derivative of this compound.

Synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide

This protocol describes a crucial step in the synthesis of Bicalutamide, starting from 4-amino-2-(trifluoromethyl)benzonitrile, a derivative of the core building block.[4][5]

Materials:

  • N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide

  • 4-Fluorothiophenol

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.

  • In the dropping funnel, prepare a solution of 4-fluorothiophenol (1.1 equivalents) in anhydrous THF.

  • Add the 4-fluorothiophenol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Synthesis of Bicalutamide (Oxidation Step)

This protocol details the final oxidation step to convert the thioether intermediate to the sulfone, yielding Bicalutamide.[4][5]

Materials:

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to quench the excess m-CPBA.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Bicalutamide.

Synthesis_Workflow cluster_synthesis Synthesis of Bicalutamide Start 4-Amino-2-(trifluoromethyl)benzonitrile Step1 Reaction with Methacryloyl Chloride Start->Step1 Intermediate1 N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide Step1->Intermediate1 Step2 Epoxidation (m-CPBA) Intermediate1->Step2 Intermediate2 N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide Step2->Intermediate2 Step3 Ring-opening with 4-Fluorothiophenol Intermediate2->Step3 Intermediate3 N-[4-cyano-3-(trifluoromethyl)phenyl]-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide Step3->Intermediate3 Step4 Oxidation (m-CPBA) Intermediate3->Step4 End Bicalutamide Step4->End

Synthetic workflow for Bicalutamide.

Quantitative Data

The following table summarizes the in vitro activity of various non-steroidal antiandrogens, some of which are synthesized using the this compound scaffold or its derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of a biological process, in this case, often related to cell proliferation or androgen receptor activity.

CompoundTarget/AssayCell LineIC50 Value (µM)Reference
Perfluorinated Derivative 1Androgen ReceptorDU-14537.51[6]
Perfluorinated Derivative 2Androgen ReceptorDU-14516.28[6]
Perfluorinated Derivative 3Androgen ReceptorDU-1457.57[6]
Triazine DerivativeDHFR Inhibition-0.002 - 58.8[7]
Triazole Derivative 6afAnticancer ActivityMCF-72.61[8]
Triazole Derivative 6cfAnticancer ActivityMCF-75.71[8]
Triazole Derivative 6cfAnticancer Activity4T18.71[8]

Conclusion

This compound and its derivatives are invaluable building blocks in medicinal chemistry, particularly for the development of non-steroidal antiandrogens. The synthetic protocols and biological data presented here provide a foundation for researchers to explore the potential of this scaffold in designing and synthesizing novel therapeutic agents. The versatility of its functional groups allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

Application Notes and Protocols: 4-Hydroxy-3-(trifluoromethyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-(trifluoromethyl)benzonitrile is a pivotal building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of non-steroidal antiandrogens (NSAAs). Its unique structural features, including a hydroxyl group for further modification, a nitrile group, and an electron-withdrawing trifluoromethyl group, make it a versatile scaffold for developing potent and selective therapeutic agents. These application notes provide a comprehensive overview of its applications, particularly in the context of androgen receptor (AR) antagonism, and detailed protocols for the synthesis and evaluation of its derivatives.

Application Notes

The principal application of this compound in medicinal chemistry is in the development of drugs targeting the androgen receptor. The AR is a crucial transcription factor that, when activated by androgens like testosterone and dihydrotestosterone (DHT), plays a significant role in the growth and survival of prostate cancer cells. By competitively binding to the AR, antagonists derived from this benzonitrile scaffold can inhibit these downstream effects, making them a cornerstone of androgen deprivation therapy for prostate cancer.

A prime example of a successful drug synthesized from this scaffold is Bicalutamide . Bicalutamide is a widely used first-generation NSAA for the treatment of prostate cancer.[1] Beyond bicalutamide, the this compound core has been extensively modified to generate second-generation antiandrogens with improved potency and resistance profiles. These modifications often involve the synthesis of various derivatives, including thioethers and hydantoins, to enhance binding affinity and overcome resistance mechanisms that can emerge during therapy.

While the predominant application lies in oncology, the potent antiandrogen properties of these derivatives also open avenues for treating other androgen-dependent conditions. These may include benign prostatic hyperplasia (BPH), acne, hirsutism (excessive hair growth in women), and androgenetic alopecia (male-pattern baldness).

Quantitative Data

The following tables summarize the in vitro activity of various compounds derived from or related to the this compound scaffold against the androgen receptor.

Compound ClassCompoundTargetAssay TypeIC50 / Ki (nM)Cell LineReference
Propionamide BicalutamideAndrogen ReceptorCompetitive Binding~160 (IC50)Rat Prostate Cytosol[2]
BicalutamideAndrogen ReceptorTranscriptional Assay~730 (IC50)LNCaP[3]
Thiohydantoin Enzalutamide (MDV3100)Androgen ReceptorCompetitive Binding~36 (IC50)LNCaP[4]
ARN-509 (Apalutamide)Androgen ReceptorCompetitive Binding~16 (IC50)LNCaP[4]
Thiohydantoin Derivative CH5137291Androgen ReceptorTranscriptional Assay19 (IC50)LNCaP[5]
Hydantoin Derivative Compound 5gCervical CarcinomaCytotoxicity Assay5400 (IC50)HeLa[6]
Compound 5gBreast CarcinomaCytotoxicity Assay2000 (IC50)MCF-7[6]
Compound 5hPancreatic CarcinomaCytotoxicity Assay22000 (IC50)MiaPaCa-2[6]

Experimental Protocols

Protocol 1: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide (A Bicalutamide Precursor)

This protocol describes a key step in the synthesis of bicalutamide, demonstrating the utility of 4-amino-2-(trifluoromethyl)benzonitrile, a close derivative of the title compound.

Materials:

  • 4-amino-2-(trifluoromethyl)benzonitrile

  • 2-Hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid

  • Thionyl chloride

  • Anhydrous toluene

  • Organic or inorganic base (e.g., triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a solution of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionic acid in anhydrous toluene, add thionyl chloride and stir at room temperature to form the corresponding acid chloride.

  • In a separate flask, dissolve 4-amino-2-(trifluoromethyl)benzonitrile in anhydrous toluene.

  • To the solution of the acid chloride, add an organic or inorganic base, followed by the dropwise addition of the 4-amino-2-(trifluoromethyl)benzonitrile solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenylthio)]-2-hydroxy-2-methylpropanamide.

Protocol 2: Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.[7][8]

Materials:

  • Rat ventral prostate cytosol (as a source of androgen receptor)

  • [³H]-R1881 (a synthetic androgen) as the radioligand

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In microcentrifuge tubes, add a fixed concentration of [³H]-R1881 and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

  • Add the prepared rat prostate cytosol to each tube and incubate overnight at 4°C to allow for competitive binding.

  • Add HAP slurry to each tube to bind the receptor-ligand complexes.

  • Centrifuge the tubes and wash the HAP pellet to remove unbound radioligand.

  • Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881.

Protocol 3: Luciferase Reporter Gene Assay for AR Antagonism

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.

Materials:

  • Prostate cancer cell line (e.g., LNCaP or 22Rv1) stably expressing a luciferase reporter gene under the control of an androgen response element (ARE).

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881).

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified pre-incubation period.

  • Stimulate the cells with a fixed concentration of DHT or R1881 to induce AR-mediated luciferase expression. Include a vehicle control (no test compound) and a negative control (no androgen stimulation).

  • Incubate the cells for an appropriate period (e.g., 24-48 hours).

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound and determine the IC50 value.

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) AR_inactive Androgen Receptor (inactive) SRD5A->DHT AR_active AR-DHT Complex (active) AR_inactive->AR_active DHT binding HSP Heat Shock Proteins (HSP) HSP->AR_inactive stabilizes AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation Antagonist AR Antagonist (e.g., Bicalutamide) Antagonist->AR_inactive Competitive Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Cell Growth & Survival Proteins mRNA->Protein Translation

Caption: Androgen Receptor Signaling Pathway and Mechanism of Antagonist Action.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Optimization Start This compound Scaffold Derivatization Derivatization (e.g., Etherification, Thioetherification) Start->Derivatization Library Library of Novel Compounds Derivatization->Library BindingAssay AR Competitive Binding Assay Library->BindingAssay ReporterAssay AR Reporter Gene Assay Library->ReporterAssay DataAnalysis Data Analysis (IC50/Ki Determination) BindingAssay->DataAnalysis ReporterAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead Lead->Derivatization Iterative Design

References

Analytical methods for 4-Hydroxy-3-(trifluoromethyl)benzonitrile characterization

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the analytical methods for the characterization of 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Application Note: Characterization of this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound, with the chemical formula C8H4F3NO, is a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its purity, identity, and stability are critical for ensuring the quality and efficacy of final products. This document provides a comprehensive overview of the analytical methods for the complete characterization of this compound, including detailed experimental protocols and data presentation.

Physicochemical Properties A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for the development of analytical methods.

PropertyValueReference
Molecular Formula C8H4F3NO[1][2][3]
Molecular Weight 187.12 g/mol [1][3]
CAS Number 124811-71-8[2]
Appearance White to cream or pale brown powder[1][2]
Melting Point 170-176 °C[1][2]
Solubility Insoluble in water; slightly soluble in Chloroform, DMSO, and Methanol[1]
pKa (Predicted) 5.85 ± 0.43[1]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and identifying any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying impurities that may be present in the sample.[4][5]

Experimental Protocol

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent like methanol or acetone to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (with a split ratio of 20:1).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Data Presentation

ParameterExpected Value
Purity Assay ≥98.0%[2]
Molecular Ion (M+) m/z 187
Key Fragment Ions To be determined experimentally.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds and is the preferred method for routine quality control and purity analysis.[4] A reverse-phase method is suitable for this compound.[6]

Experimental Protocol

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

Data Presentation

ParameterExpected Value
Retention Time To be determined experimentally.
Purity (by area %) ≥98.0%

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are used to confirm the chemical structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol

  • Instrumentation: 400 MHz NMR Spectrometer.[7]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Analysis:

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Use Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.[7]

Predicted Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR ~10-11Singlet (Ar-OH)
~7.0-8.0Multiplets (Ar-H)
¹³C NMR ~160Ar-C-OH
~115-140Ar-C
~118-CN
~123 (q)-CF3
¹⁹F NMR ~ -60 to -65Singlet (-CF3)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.[8]

Experimental Protocol

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.

  • Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

Characteristic Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl) 3200-3600 (broad)
Aromatic C-H stretch 3000-3100
C≡N stretch (nitrile) 2220-2240
Aromatic C=C stretch 1450-1600
C-F stretch (trifluoromethyl) 1100-1350 (strong)
C-O stretch (hydroxyl) 1200-1260
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution analysis.

Experimental Protocol

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. Infuse the solution directly into the mass spectrometer.

  • Analysis: Acquire spectra in both positive and negative ion modes.

Predicted Mass-to-Charge Ratios (m/z)

AdductPredicted m/zReference
[M+H]⁺ 188.03178[9]
[M+Na]⁺ 210.01372[9]
[M-H]⁻ 186.01722[9]

Thermal Analysis

Thermal analysis techniques are employed to evaluate the thermal stability, melting point, and decomposition profile of the compound.[10][11]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise determination of the melting point.[12]

Experimental Protocol

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.[13]

  • Analysis:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.[13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[14]

Experimental Protocol

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a ceramic or platinum TGA pan.[13]

  • Analysis:

    • Atmosphere: Nitrogen at a flow rate of 20 mL/min.

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.[13]

Data Presentation

ParameterMethodExpected Value
Melting Point (Onset) DSC~170-176 °C
Decomposition Temp (Onset) TGA> 250 °C (Illustrative)
Residue at 600 °C TGA< 2% (in inert atmosphere)

Visualizations

The following diagrams illustrate the analytical workflow and the relationship between the techniques and the information they provide.

Workflow cluster_start Sample Handling cluster_purity Purity & Impurity Analysis cluster_identity Identity & Structural Confirmation cluster_physical Physical Properties Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC-UV Preparation->HPLC GCMS_Purity GC-MS Preparation->GCMS_Purity NMR NMR (¹H, ¹³C, ¹⁹F) Preparation->NMR FTIR FTIR Preparation->FTIR MS Mass Spec (ESI-MS) Preparation->MS DSC DSC Preparation->DSC TGA TGA Preparation->TGA

Caption: Analytical workflow for the characterization of this compound.

Relationships cluster_techniques Analytical Techniques cluster_info Information Obtained Compound Compound Properties Purity Purity / Assay Impurities Impurity Profile Structure Chemical Structure FuncGroups Functional Groups MolWeight Molecular Weight MeltPoint Melting Point Stability Thermal Stability HPLC HPLC HPLC->Purity GCMS GC-MS GCMS->Purity GCMS->Impurities NMR NMR NMR->Structure FTIR FTIR FTIR->FuncGroups MS Mass Spec MS->MolWeight DSC DSC DSC->MeltPoint TGA TGA TGA->Stability

Caption: Relationship between analytical techniques and the data obtained for the compound.

References

Application Note: 1H NMR Spectroscopic Analysis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the ¹H NMR spectrum of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. This application note outlines the experimental protocol for acquiring the ¹H NMR spectrum and presents a comprehensive table of predicted spectral data, including chemical shifts, signal multiplicities, integration values, and coupling constants. A graphical representation of the experimental workflow is also provided to facilitate understanding and implementation.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structural characterization is crucial for confirming its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for elucidating the structure of organic molecules. This note details the expected ¹H NMR spectrum of the title compound and provides a standardized protocol for its acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was predicted to provide the following data. The aromatic region is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile and trifluoromethyl groups and the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1~10.5 - 11.5Broad Singlet1H-OH
2~7.90Doublet1H~2.0H-2
3~7.75Doublet of Doublets1H~8.5, 2.0H-6
4~7.15Doublet1H~8.5H-5

Note: The data presented in this table is based on prediction and may vary from experimental results. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Experimental Protocol

This section outlines a general procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for the ¹H frequency.

3. Data Acquisition

  • Set the appropriate acquisition parameters, including:

    • Pulse width (typically a 90° pulse)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (typically 8-16 for a sample of this concentration)

  • Acquire the Free Induction Decay (FID).

4. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities and measure the coupling constants.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the ¹H NMR spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Lock, Tune, Shim insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze final_report Final Report analyze->final_report logical_relationship cluster_protons Protons cluster_signals Expected ¹H NMR Signals compound This compound Structure H_OH Hydroxyl Proton (OH) compound->H_OH H_2 Aromatic Proton (H-2) compound->H_2 H_6 Aromatic Proton (H-6) compound->H_6 H_5 Aromatic Proton (H-5) compound->H_5 S_OH Broad Singlet (~10.5-11.5 ppm) H_OH->S_OH S_2 Doublet (~7.90 ppm) H_2->S_2 S_6 Doublet of Doublets (~7.75 ppm) H_6->S_6 S_5 Doublet (~7.15 ppm) H_5->S_5

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy in oncology and beyond.

The strategic incorporation of fluorine-containing moieties into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. 4-Hydroxy-3-(trifluoromethyl)benzonitrile is a valuable building block for the synthesis of novel kinase inhibitors. The trifluoromethyl group can engage in favorable interactions within the kinase active site, while the hydroxyl and nitrile functionalities provide versatile handles for synthetic elaboration. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting key signaling pathways such as the EGFR and JAK-STAT pathways.

Representative Synthesis of a Pyrimidine-Based Kinase Inhibitor

A common strategy in the synthesis of kinase inhibitors is the coupling of a substituted phenol with a heterocyclic core, often a pyrimidine or quinazoline, which can mimic the adenine ring of ATP and bind to the hinge region of the kinase domain. The following is a representative protocol for the synthesis of a hypothetical kinase inhibitor, 4-((4-cyano-2-(trifluoromethyl)phenoxy)methyl)-N-phenylpyrimidin-2-amine , via a Williamson ether synthesis.

Experimental Workflow

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis A This compound E Reaction at 80°C A->E B 2-(chloromethyl)-4-aminopyrimidine B->E C Potassium Carbonate (K2CO3) C->E D Acetonitrile (CH3CN) D->E F Work-up and Purification E->F G Intermediate: 4-((2-aminopyrimidin-4-yl)methoxy)-3-(trifluoromethyl)benzonitrile F->G H Intermediate G M Buchwald-Hartwig Amination H->M I Iodobenzene I->M J Pd2(dba)3, Xantphos J->M K Cesium Carbonate (Cs2CO3) K->M L 1,4-Dioxane L->M N Purification M->N O Final Product: 4-((4-cyano-2-(trifluoromethyl)phenoxy)methyl)-N-phenylpyrimidin-2-amine N->O G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Inhibitor Kinase Inhibitor (e.g., from 4-Hydroxy-3- (trifluoromethyl)benzonitrile) Inhibitor->EGFR G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT Dimer STAT->STAT_P Dimerization Transcription Gene Transcription (Inflammation, Immunity) STAT_P->Transcription Cytokine Cytokine Cytokine->Receptor Inhibitor JAK Inhibitor (e.g., from 4-Hydroxy-3- (trifluoromethyl)benzonitrile) Inhibitor->JAK

Application Notes: The Role of the 4-Cyano-3-(Trifluoromethyl)phenyl Moiety in the Synthesis of Anti-Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The trifluoromethylbenzonitrile scaffold is a cornerstone in the development of non-steroidal anti-androgen (NSAA) medications, which are critical in the treatment of androgen-dependent conditions, most notably prostate cancer. While 4-Hydroxy-3-(trifluoromethyl)benzonitrile represents this key structural class, the most prominently utilized starting material in the synthesis of market-approved anti-cancer drugs is its amino analogue, 4-amino-2-(trifluoromethyl)benzonitrile (also known as 4-cyano-3-(trifluoromethyl)aniline).[1][2] This compound serves as the pivotal precursor for the synthesis of first and second-generation NSAAs like Bicalutamide and Enzalutamide. These application notes will detail the synthetic protocols for these drugs starting from 4-amino-2-(trifluoromethyl)benzonitrile and describe their mechanism of action.

Application Note 1: Synthesis of Bicalutamide

Bicalutamide (marketed as Casodex) is a first-generation non-steroidal anti-androgen used extensively in combination therapy for prostate cancer.[3] The synthesis involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with methacryloyl chloride, followed by epoxidation, ring-opening, and subsequent oxidation to the final sulfone product.[3][4]

Synthetic Workflow for Bicalutamide

G cluster_0 Bicalutamide Synthesis Workflow A Starting Material 4-Amino-2-(trifluoromethyl)benzonitrile B Intermediate 1 N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide A->B  Methacryloyl Chloride   C Intermediate 2 N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide B->C  Epoxidation (e.g., mCPBA)   D Intermediate 3 N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide C->D  Ring-opening with  4-Fluorothiophenol   E Final Product Bicalutamide D->E  Oxidation (e.g., H₂O₂/Tungstic Acid or  Sodium Perborate)  

A generalized workflow for the synthesis of Bicalutamide.
Quantitative Data for Bicalutamide Synthesis

The following table summarizes typical reaction parameters for the final oxidation step.

StepReactantReagentSolventTemperatureTimeYieldReference
Oxidation Intermediate 330% Hydrogen Peroxide / Tungstic AcidMethanol60-65°C3-4 hrsHigh[4]
Oxidation Intermediate 3Sodium Perborate TetrahydrateAcetic Acid45°C8 hrs~90%[3][5]
Experimental Protocol: Oxidation of Thioether Intermediate to Bicalutamide

This protocol is adapted from patent literature describing the oxidation using hydrogen peroxide.[4]

  • Reaction Setup : Charge a reaction flask with 25 g of N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methyl propanamide and 250 ml of Methanol. Stir at room temperature until a clear solution is obtained (approx. 30 minutes).

  • Catalyst Addition : Add 1.0% (w/w) Tungstic acid to the solution at room temperature.

  • Reagent Addition : Cool the reaction mixture to 10-15°C. Slowly add 43 g of a 30% aqueous solution of Hydrogen Peroxide over 1-2 hours, maintaining the temperature at 10-15°C.

  • Reaction : After the addition is complete, raise the temperature to 60-65°C and maintain for 3-4 hours, with continuous stirring. Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).

  • Work-up and Isolation : Upon completion, cool the reaction mixture. The product, Bicalutamide, can be isolated and purified using standard crystallization techniques.

Application Note 2: Synthesis of Enzalutamide

Enzalutamide (marketed as Xtandi) is a second-generation, more potent androgen receptor inhibitor.[6] Its synthesis involves the formation of a key intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile , from the common precursor 4-amino-2-(trifluoromethyl)benzonitrile.[7][8] This intermediate is then reacted with another fragment to form the final thiohydantoin ring structure of Enzalutamide.[6]

Synthetic Workflow for Enzalutamide

G cluster_1 Enzalutamide Synthesis Workflow A Starting Material 4-Amino-2-(trifluoromethyl)benzonitrile B Key Intermediate 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile A->B  Thiophosgene or  Phenyl Thiochloroformate   D Final Product Enzalutamide B:e->D:w  Cyclization   C Second Fragment 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid C:e->D:w

A simplified workflow for the synthesis of Enzalutamide.
Quantitative Data for Enzalutamide Synthesis

The following tables summarize reaction parameters for the key steps.

Table 1: Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile

StepReactantReagentSolventTemperatureTimeYieldReference
Isothiocyanate Formation 4-Amino-2-(trifluoromethyl)benzonitrileThiophosgeneWater / ChloroformRoom Temp1 hr99%[7][8]
Isothiocyanate Formation 4-Amino-2-(trifluoromethyl)benzonitrilePhenyl ThiochloroformateDichloromethane, then Toluene25°C, then Reflux2 hrs, then 18 hrs60-79%[9][10]

Table 2: Final Cyclization to Enzalutamide

StepReactantsBase/SolventTemperatureTimeYieldPurity (HPLC)Reference
Cyclization Intermediate + Second FragmentTriethylamine / Toluene, DCM50-60°C4 hrs88.5%99.6%[6]
Experimental Protocols

1. Synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile [7][8]

  • Reaction Setup : In a well-stirred, heterogeneous mixture of thiophosgene (13 mmol) in water (22 ml), add 4-amino-2-(trifluoromethyl)benzonitrile (12 mmol) portion-wise over 15 minutes at room temperature.

  • Reaction : Continue stirring for an additional hour.

  • Extraction : Extract the reaction medium with chloroform (3 x 15 ml).

  • Isolation : Combine the organic phases, dry over MgSO₄, and evaporate the solvent under reduced pressure to yield the product as a brownish solid (99% yield).

2. Synthesis of Enzalutamide [6]

  • Reaction Setup : To a reaction flask, add 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (60.0 g), triethylamine (24.0 g), toluene (180 mL), and dichloromethane (120 mL). Stir at 30°C for 10 minutes, then heat to 50°C until the solution is clear.

  • Reagent Addition : Slowly add a solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (81.0 g) in toluene (300 ml) dropwise.

  • Reaction : After addition, increase the temperature to 60°C and continue the reaction for 4 hours. Monitor progress by TLC.

  • Purification : After the reaction, add methanol (240 mL) to clarify the solution, followed by activated carbon (6.0 g) for decolorization for 30 minutes.

  • Isolation : Concentrate the mixture to dryness. Add dichloromethane (200 mL) to the oily residue, cool to 0-5°C, and stir for 1 hour. After filtration and subsequent purification steps including washing and recrystallization from methanol, white crystals of Enzalutamide are obtained (88.5% yield, 99.6% HPLC purity).

Mechanism of Action: Targeting the Androgen Receptor

Prostate cancer cell growth is often dependent on androgen hormones, such as testosterone and dihydrotestosterone (DHT).[11][12] These hormones bind to the Androgen Receptor (AR), a transcription factor.[11] Upon binding, the AR translocates to the cell nucleus, binds to DNA at specific sites called Androgen Response Elements (AREs), and initiates the transcription of genes that promote cell proliferation and survival.[13]

Bicalutamide and Enzalutamide function by competitively inhibiting the binding of androgens to the AR.[12][14] However, Enzalutamide, a second-generation inhibitor, has a multi-faceted and more potent mechanism of action.

Key Differences in Mechanism:

  • Binding Affinity : Enzalutamide binds to the androgen receptor with a significantly higher affinity than Bicalutamide.[14]

  • Nuclear Translocation : Enzalutamide actively prevents the translocation of the AR into the nucleus, a step that Bicalutamide does not inhibit as effectively.[14][15]

  • DNA Binding : Enzalutamide impairs the binding of the AR to DNA.[14][15]

  • Agonist Activity : Under conditions of AR overexpression, Bicalutamide can exhibit partial agonist activity, meaning it can start to activate the receptor, paradoxically promoting cancer growth. Enzalutamide lacks this partial agonist activity.[14][15]

These mechanistic advantages contribute to the superior clinical efficacy of Enzalutamide over Bicalutamide, especially in castration-resistant prostate cancer.[15][16]

Androgen Receptor (AR) Signaling Pathway and Inhibition

G cluster_cell Prostate Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus cluster_drugs Inhibition by Anti-Androgens Androgen Testosterone / DHT AR Androgen Receptor (AR) Androgen->AR binds AR_nuc AR Complex AR->AR_nuc Nuclear Translocation DNA DNA (Androgen Response Elements) AR_nuc->DNA binds Gene Gene Transcription (Proliferation, Survival) DNA->Gene activates Bicalutamide Bicalutamide Bicalutamide->AR Competitively blocks binding Enzalutamide Enzalutamide Enzalutamide->AR Blocks binding (High Affinity) Enzalutamide->AR_nuc Inhibits Translocation & DNA Binding

Inhibition of the Androgen Receptor signaling pathway.

References

The Strategic Role of the Trifluoromethyl Group in Benzonitrile Derivatives for Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group stands out for its profound ability to modulate the physicochemical and biological properties of drug candidates. When appended to a benzonitrile scaffold, a versatile pharmacophore in its own right, the CF₃ group imparts a unique combination of electronic and steric properties that can be strategically leveraged to enhance potency, improve pharmacokinetic profiles, and overcome drug resistance. This document provides a detailed overview of the role of the trifluoromethyl group in benzonitrile derivatives, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in the strategic design and evaluation of novel therapeutics.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of a molecule's intrinsic properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.

Key Physicochemical Alterations:

  • Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, as indicated by a higher logP value. This enhancement can improve a drug's ability to cross biological membranes, leading to better absorption and distribution.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism.[1][3] This increased stability can lead to a longer drug half-life, potentially reducing dosing frequency.[1]

  • Binding Affinity: The high electronegativity of the CF₃ group can influence the electronic properties of the entire molecule.[2] This can lead to stronger interactions with biological targets, such as enzymes and receptors, thereby increasing binding affinity and potency.[2][4]

  • Acidity/Basicity (pKa): As a strong electron-withdrawing group, the CF₃ group can significantly impact the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Quantitative Data Summary: Physicochemical Properties

The following table summarizes the key physicochemical properties of benzonitrile and its trifluoromethylated analog, 4-(trifluoromethyl)benzonitrile, illustrating the impact of the CF₃ group.

CompoundStructureMolecular Weight ( g/mol )logPBoiling Point (°C)Melting Point (°C)
BenzonitrileC₇H₅N103.121.56[5]188-191[6]-13[6]
4-(Trifluoromethyl)benzonitrileC₈H₄F₃N171.122.9[7]80-81 (at 20 mmHg)[8]39-41[8]

Applications in Drug Design and Biological Activity

The unique properties conferred by the trifluoromethyl group have been exploited in the design of benzonitrile derivatives targeting a range of diseases.

Anticancer Activity

Benzonitrile derivatives are being extensively investigated as anticancer agents, with the CF₃ group playing a crucial role in enhancing their efficacy.

  • Kinase Inhibition: Many kinases, which are often dysregulated in cancer, are targeted by benzonitrile-containing inhibitors. The trifluoromethyl group can enhance the binding affinity of these inhibitors to the kinase active site.[9][10] For example, 3-halogenated and 3-trifluoromethylated benzamide derivatives have been identified as highly potent Bcr-Abl kinase inhibitors for chronic myeloid leukemia.[11]

  • Tubulin Polymerization Inhibition: Some benzonitrile derivatives disrupt microtubule dynamics, a clinically validated anticancer strategy. This leads to cell cycle arrest and apoptosis.[10] The CF₃ group can contribute to the overall lipophilicity and target engagement of these compounds.

  • Inhibition of Nuclear Export: The FDA-approved drug Selinexor is synthesized from a 3,5-bis(trifluoromethyl)benzonitrile precursor.[12][13] Selinexor inhibits the nuclear export protein XPO1/CRM1, leading to the nuclear retention and activation of tumor suppressor proteins.[1]

Antiviral and Antimicrobial Activity

The trifluoromethyl group has also been incorporated into benzonitrile derivatives to develop novel antiviral and antimicrobial agents. The enhanced metabolic stability and cell permeability can lead to improved therapeutic outcomes.[6]

Signaling Pathways and Mechanisms of Action

CRM1/XPO1-Mediated Nuclear Export Inhibition

Trifluoromethylated benzonitrile derivatives, such as the precursor to Selinexor, are integral to the development of inhibitors of the CRM1/XPO1 nuclear export machinery. This pathway is crucial for the cellular localization of many tumor suppressor proteins (TSPs) and growth regulators. In cancer cells, XPO1 is often overexpressed, leading to the export of TSPs from the nucleus, rendering them inactive. Inhibition of XPO1 by drugs like Selinexor traps these TSPs in the nucleus, restoring their function and inducing apoptosis in cancer cells.

CRM1_XPO1_Pathway Selinexor Action: Nuclear retention of TSPs and IκB cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Protein (TSP) XPO1 XPO1 (CRM1) TSP->XPO1 binds RanGTP Ran-GTP RanGTP->XPO1 binds RanGDP Ran-GDP RanGTP->RanGDP GTP Hydrolysis (via RanGAP) Selinexor Selinexor (from CF3-Benzonitrile precursor) XPO1->Selinexor inhibited by TSP_inactive Inactive TSP XPO1->TSP_inactive Export & Release NFkB_Inhibitor IκB NFkB_Inhibitor->XPO1 binds NFkB_Inhibitor_degraded Degraded IκB NFkB_Inhibitor->NFkB_Inhibitor_degraded Degradation NFkB NF-κB RanGAP RanGAP NFkB_active Active NF-κB (pro-survival) Proteasome Proteasome NFkB_Inhibitor_degraded->Proteasome experimental_workflow start Design of CF3-Benzonitrile Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro_biochem In Vitro Biochemical Assays (e.g., Kinase Inhibition, Tubulin Polymerization) purification->in_vitro_biochem in_vitro_cell In Vitro Cellular Assays (IC50 in cancer cell lines) purification->in_vitro_cell sar Structure-Activity Relationship (SAR) Analysis in_vitro_biochem->sar in_vitro_cell->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Efficacy & Toxicology Studies lead_optimization->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

References

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxy-3-(trifluoromethyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis typically involves a multi-step process starting from an aromatic amine. A common and effective pathway is the diazotization of a substituted aniline, such as 4-Amino-2-(trifluoromethyl)benzonitrile, followed by a Sandmeyer reaction to introduce the hydroxyl group.[1] The Sandmeyer reaction is a versatile method for converting aromatic amines into a variety of functional groups via a diazonium salt intermediate.[2][3]

Q2: What are the critical factors that influence the overall yield?

A2: The overall yield is highly dependent on the efficiency of two key steps: the diazotization of the starting aromatic amine and the subsequent substitution of the diazonium group.[1][4] Meticulous control over reaction parameters such as temperature, pH, and reagent stoichiometry is essential for maximizing yield and purity.[1]

Q3: What are the common impurities or by-products in this synthesis?

A3: Potential by-products can arise from incomplete reactions or side reactions of the diazonium salt intermediate. These may include azo compounds formed from the coupling of the diazonium salt with the starting amine or the phenol product. Additionally, impurities from the starting materials or residual solvents can contaminate the final product. Purification methods often involve recrystallization or column chromatography.[5][6]

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Diazotization

  • Question: My diazotization reaction of 4-Amino-2-(trifluoromethyl)benzonitrile appears to be incomplete, resulting in a low yield of the diazonium salt. What are the potential causes and solutions?

  • Answer: Incomplete diazotization is a common issue. Consider the following factors:

    • Temperature Control: The reaction is highly exothermic and temperature-sensitive. Diazonium salts are typically unstable at higher temperatures.[4] Maintain a strict temperature range of 0-5°C using an ice-salt bath throughout the addition of sodium nitrite.[5]

    • Acid Concentration: The reaction requires a strong acidic medium (e.g., hydrochloric or sulfuric acid) to generate nitrous acid in situ from sodium nitrite.[4] Ensure the correct molar excess of acid is used to maintain a low pH and fully protonate the amine.

    • Sodium Nitrite Quality and Addition: Use high-purity sodium nitrite. Prepare a fresh solution and add it slowly and dropwise to the amine solution to prevent localized overheating and decomposition of nitrous acid.[5] A reddish-brown coloration often indicates the formation of the diazonium salt.[5]

    • Purity of Starting Amine: Impurities in the 4-Amino-2-(trifluoromethyl)benzonitrile can interfere with the reaction. Ensure the starting material is of high purity (≥99%).

Problem 2: Poor Yield in the Sandmeyer Hydroxylation Step

  • Question: After forming the diazonium salt, the subsequent conversion to this compound has a low yield. How can I optimize this step?

  • Answer: The Sandmeyer reaction's success hinges on the careful decomposition of the diazonium salt in the presence of a copper catalyst to introduce the hydroxyl group.

    • Catalyst Activity: While classic Sandmeyer reactions use copper(I) salts for halides or cyanides, the hydroxylation is essentially a hydrolysis of the diazonium salt, often facilitated by heating in an acidic aqueous solution. For related Sandmeyer reactions, the quality and type of copper catalyst are critical.[1]

    • Decomposition Temperature: The diazonium salt must be decomposed to generate the desired product. This is typically achieved by slowly adding the cold diazonium salt solution to a heated aqueous solution (often containing sulfuric acid). If the temperature is too low, decomposition is slow; if it's too high, it can lead to uncontrolled decomposition and the formation of tars and other by-products.

    • Stability of the Diazonium Salt: The diazonium salt should be used immediately after its preparation as it can degrade over time, even at low temperatures.[4]

Problem 3: Product Purification Challenges

  • Question: I am having difficulty purifying the final this compound product. What methods are most effective?

  • Answer: Purification can be challenging due to the presence of structurally similar by-products.

    • Extraction: After the reaction is complete, an initial workup involving extraction with a suitable organic solvent (e.g., dichloromethane or ether) can separate the product from inorganic salts and highly polar impurities.[5][7]

    • Washing: The organic phase should be washed with a dilute base (like sodium bicarbonate) to remove acidic impurities and then with brine.

    • Column Chromatography: For high purity, column chromatography using a silica gel stationary phase is often effective. A common eluent system is a mixture of petroleum ether and ethyl acetate.[5]

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent final purification step.

Data Presentation

Table 1: Reported Yields for the Synthesis of Precursor 4-Amino-2-(trifluoromethyl)benzonitrile

Starting MaterialReagentsReaction ConditionsReported YieldPurityReference
4-fluoro-2-trifluoromethylbenzonitrileLiquid Ammonia, EthanolSealed vessel, 120-122°C, 8-10 hours73-75% (overall)>99%[8][9]
Intermediate from 4-amino-2-trifluoromethylbenzaldehydeToluene, Acetic Acid, Ammonium BisulphateReflux, 16 hours98.9%99.9%[10]

Table 2: Critical Parameters for Diazotization of Aromatic Amines

ParameterRecommended Range/ConditionRationale
Temperature 0 - 5 °CEnsures stability of the diazonium salt and prevents decomposition.[5]
Acid Strong Acid (HCl, H₂SO₄)Required to generate nitrous acid (HNO₂) from NaNO₂ in situ.[4]
Reagent Addition Slow, dropwise addition of NaNO₂ solutionPrevents localized overheating and unwanted side reactions.[5]
Stirring Vigorous and constantEnsures homogenous mixing and efficient heat transfer.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile from 4-Fluoro-2-trifluoromethylbenzonitrile

This protocol is adapted from patent literature and should be performed with appropriate safety precautions.[8][9]

  • Reaction Setup: In a sealed pressure vessel, dissolve 4-fluoro-2-trifluoromethylbenzonitrile in ethanol (approx. 3-5 liters per kg of starting material).

  • Ammonolysis: Introduce liquid ammonia into the vessel. The molar ratio of liquid ammonia to the starting material should be approximately 1.5:1.

  • Heating: Seal the vessel and heat the mixture to 120°C. Maintain this temperature with stirring for 8-10 hours.

  • Workup: After cooling, the crude product is obtained.

  • Purification: The crude product is refined using toluene to yield 4-Amino-2-(trifluoromethyl)benzonitrile with high purity (>99%).

Protocol 2: Diazotization and Hydroxylation to this compound

This is a general protocol based on standard procedures for Sandmeyer-type reactions.

  • Amine Solution: Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in an aqueous solution of sulfuric acid (e.g., 3 M) with stirring in a flask.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath. A fine suspension may form.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes after the addition is complete. The formation of a reddish-brown solution is indicative of diazonium salt formation.[5]

  • Decomposition/Hydroxylation: In a separate flask, bring a volume of aqueous sulfuric acid (e.g., 1 M) to a boil. Slowly and carefully add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.

  • Isolation: After the addition is complete, continue heating for a short period to ensure full decomposition. Cool the reaction mixture to room temperature.

  • Extraction & Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography (petroleum ether: ethyl acetate) or recrystallization.[5]

Visual Guides

SynthesisWorkflow Start 4-Amino-2-(trifluoromethyl)- benzonitrile Inter Diazonium Salt Intermediate Start->Inter Diazotization (NaNO₂, H₂SO₄, 0-5°C) End 4-Hydroxy-3-(trifluoromethyl)- benzonitrile Inter->End Sandmeyer Hydroxylation (H₂O, Δ)

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingFlow Troubleshooting Logic for Low Yield Problem Low Final Yield Check_Start 1. Verify Starting Material Problem->Check_Start Check_Diazo 2. Analyze Diazotization Step Problem->Check_Diazo Check_Sandmeyer 3. Optimize Hydroxylation Step Problem->Check_Sandmeyer Purity Purity > 99%? Check_Start->Purity Temp_Diazo Temp Control (0-5°C)? Check_Diazo->Temp_Diazo Reagents_Diazo Reagent Quality/Addition? Check_Diazo->Reagents_Diazo Temp_Sandmeyer Decomposition Temp Correct? Check_Sandmeyer->Temp_Sandmeyer Time_Sandmeyer Sufficient Reaction Time? Check_Sandmeyer->Time_Sandmeyer Solution_Purify Action: Purify Starting Amine Purity->Solution_Purify No Solution_Temp_Diazo Action: Use Ice-Salt Bath, Monitor Internally Temp_Diazo->Solution_Temp_Diazo No Solution_Reagents_Diazo Action: Use Fresh NaNO₂, Add Dropwise Reagents_Diazo->Solution_Reagents_Diazo No Solution_Temp_Sandmeyer Action: Optimize Heating, Slow Addition of Diazonium Salt Temp_Sandmeyer->Solution_Temp_Sandmeyer No

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Purification of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-hydroxy-3-(trifluoromethyl)benzonitrile. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

This compound is typically a white to brown powder.[1][2] It is insoluble in water and has slight solubility in organic solvents such as chloroform, DMSO, and methanol.[1] The melting point is reported to be in the range of 171-175°C.[1][2]

Q2: What are the common methods for purifying this compound?

The most common purification techniques for small organic molecules like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: What are potential impurities in crude this compound?

Impurities can arise from starting materials, side reactions, or decomposition. Potential impurities may include unreacted starting materials from syntheses like the Sandmeyer or Rosenmund-von Braun reactions, or related isomers.[3]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is often the first choice for purification due to its simplicity and cost-effectiveness. The principle is to dissolve the impure compound in a hot solvent and allow it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[4][5]

Problem: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is too non-polar for the compound. The presence of the hydroxyl and nitrile groups gives the molecule some polarity.

  • Solution:

    • Try a more polar solvent. Good starting points for polar compounds are ethanol, methanol, or acetone.[6]

    • Use a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, like acetone or THF) and then slowly add a "poor" solvent (one in which it is less soluble, like hexanes or water) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6]

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The melting point of the solute is lower than the boiling point of the solvent.

  • Solution:

    • Add slightly more solvent to the hot solution.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process.

    • Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Problem: The recovered crystals are still impure.

  • Possible Cause: The chosen solvent does not effectively differentiate between the desired compound and the impurities. Impurities may have co-crystallized.

  • Solution:

    • Try a different recrystallization solvent or solvent system.

    • Perform a second recrystallization.

    • Consider using column chromatography for a more effective separation.

Column Chromatography Issues

Column chromatography provides a higher degree of separation and is useful when recrystallization is ineffective or for removing closely related impurities. For a related compound, 4-Fluoro-3-(trifluoromethyl)benzonitrile, a mobile phase of petroleum ether: ethyl acetate (20:1) has been reported.[7] This suggests a similar system may be effective for this compound.

Problem: The compound does not move from the origin (Rf = 0).

  • Possible Cause: The mobile phase (eluent) is not polar enough to move the compound up the stationary phase (e.g., silica gel).

  • Solution:

    • Increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

    • Try adding a small amount of a more polar solvent like methanol to the eluent.

Problem: All compounds (product and impurities) run to the solvent front (Rf = 1).

  • Possible Cause: The mobile phase is too polar.

  • Solution:

    • Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Problem: Poor separation between the desired compound and impurities.

  • Possible Cause: The polarity of the eluent is not optimized for separation.

  • Solution:

    • Perform a systematic search for the optimal eluent composition using thin-layer chromatography (TLC) first.

    • Try a different solvent system. For example, dichloromethane/methanol can be a good alternative to hexane/ethyl acetate.

Parameter Recommendation for this compound
Stationary Phase Silica Gel (standard grade)
Initial Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 or 4:1)
TLC Visualization UV light (254 nm)

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, packed using the chosen eluent system.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start cluster_purification Purification cluster_analysis Analysis cluster_end Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method PurityCheck Purity Check (TLC, NMR, etc.) Recrystallization->PurityCheck ColumnChromatography Column Chromatography ColumnChromatography->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Purity > 98% Repurify Further Purification Needed PurityCheck->Repurify Purity < 98% Repurify->ColumnChromatography Secondary Method

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoDissolve Compound Doesn't Dissolve Issue->NoDissolve Yes OilingOut Compound Oils Out Issue->OilingOut Yes ImpureCrystals Crystals Still Impure Issue->ImpureCrystals Yes PurityCheck Check Purity Issue->PurityCheck No Solution1 Use More Polar Solvent or Solvent Mixture NoDissolve->Solution1 Solution2 Cool Slower / Add Seed Crystal OilingOut->Solution2 Solution3 Try Different Solvent / Use Chromatography ImpureCrystals->Solution3

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Optimizing Benzonitrile Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzonitrile derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) for common synthetic methods, detailed experimental protocols, and comparative data to guide your experimental design.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of benzonitrile derivatives using the Sandmeyer, Rosenmund-von Braun, and Palladium-Catalyzed Cyanation reactions.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting aryl amines into benzonitriles via a diazonium salt intermediate.

Frequently Asked Questions (FAQs)

  • Q1: My Sandmeyer reaction is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?

    • A1: Low yields in the Sandmeyer reaction often stem from two critical stages: diazotization and the cyanation step.

      • Incomplete Diazotization: The formation of the diazonium salt is highly temperature-sensitive. It is crucial to maintain a low temperature (typically 0-5°C) during the addition of sodium nitrite to the acidic solution of the aniline.[1] To ensure the reaction goes to completion, you can use starch-iodide paper to test for the presence of excess nitrous acid at the end of the diazotization.[1]

      • Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures. It is imperative to use the diazonium salt immediately after its preparation and to maintain a low temperature throughout the process.[1]

      • Inactive Catalyst: The copper(I) cyanide catalyst must be active. Using freshly prepared or purchased copper(I) salts is recommended.

  • Q2: I am observing the formation of dark, tarry byproducts in my reaction mixture. What causes this and how can I prevent it?

    • A2: The formation of dark, tarry materials is usually a result of the decomposition of the diazonium salt, which can lead to radical side reactions.[1] To mitigate this, ensure slow, controlled addition of the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.[1] Lowering the reaction temperature can also help minimize these side reactions. Additionally, the purity of the starting aniline should be verified, as impurities can contribute to byproduct formation.

  • Q3: What are some common side products in the Sandmeyer reaction and how can they be minimized?

    • A3: Besides tarry substances, common side products include phenols (from the reaction of the diazonium salt with water) and azo compounds (from the coupling of the diazonium salt with unreacted aniline). To minimize these, maintain strict temperature control, ensure sufficient acidity to prevent coupling reactions, and add the diazonium salt solution slowly to the copper(I) salt solution to control the reaction rate.

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.

Frequently Asked Questions (FAQs)

  • Q1: The yield of my Rosenmund-von Braun reaction is consistently low. What factors should I investigate to optimize the yield?

    • A1: Low yields in the Rosenmund-von Braun reaction can be attributed to several factors:

      • Reaction Temperature: This reaction traditionally requires high temperatures (150-250°C), which can lead to thermal decomposition of starting materials or products, especially for sensitive substrates.[2] Modern modifications, such as the use of ligands like L-proline, can allow the reaction to proceed at lower temperatures (80-120°C).[2]

      • Solvent: The choice of a high-boiling point, polar aprotic solvent like DMF, nitrobenzene, or pyridine is crucial.[3] The use of ionic liquids has also been shown to be an effective reaction medium.[4]

      • Purity of Reactants: Ensure the aryl halide and copper(I) cyanide are of high purity. Impurities can interfere with the reaction.

  • Q2: I am having difficulty purifying my product from the reaction mixture. What are some common challenges and solutions?

    • A2: Purification in the Rosenmund-von Braun reaction can be challenging due to the use of a stoichiometric excess of copper cyanide and a high-boiling point solvent.[3]

      • Work-up Procedure: An effective work-up often involves quenching the reaction, followed by extraction. The use of a catalytic amount of copper(I) iodide with an alkali metal cyanide can simplify purification.[3]

      • Purification Techniques: Common purification methods include distillation under reduced pressure and column chromatography.[5]

  • Q3: What are common side reactions in the Rosenmund-von Braun synthesis and how can they be prevented?

    • A3: A common side reaction is the formation of the corresponding carboxylic acid if water is present, especially at high temperatures, as the nitrile product can be hydrolyzed.[4] To prevent this, ensure anhydrous reaction conditions. Another potential issue is the formation of byproducts from the reaction of the solvent at high temperatures. Optimizing the reaction temperature and time can help minimize these side reactions.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions offer a milder and more functional group tolerant alternative for the synthesis of benzonitriles.

Frequently Asked Questions (FAQs)

  • Q1: My palladium-catalyzed cyanation reaction is not proceeding to completion or is giving low yields. What could be the issue?

    • A1: Several factors can lead to poor performance in palladium-catalyzed cyanation:

      • Catalyst Deactivation: Excess cyanide in the reaction mixture can poison the palladium catalyst by forming inactive palladium-cyanide complexes.[3][6] To circumvent this, methods that maintain a low concentration of free cyanide are employed, such as using less soluble cyanide sources (e.g., Zn(CN)₂) or cyanide transfer agents.[6]

      • Improper Ligand Choice: The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, are often effective in promoting the reductive elimination of the benzonitrile product and stabilizing the active palladium catalyst.[6]

      • Palladium Precursor: The choice of palladium precursor can influence the catalytic activity. Palladacycle precatalysts have been shown to be more effective than commonly used sources like Pd(OAc)₂ or Pd₂(dba)₃ in some cases.[6]

  • Q2: How can I prevent palladium catalyst deactivation by cyanide?

    • A2: Catalyst deactivation by cyanide is a common challenge. Strategies to overcome this include:

      • Using less soluble cyanide sources: Zinc cyanide (Zn(CN)₂) is a popular choice as its low solubility in organic solvents helps to maintain a low concentration of free cyanide ions.[6]

      • Slow addition of the cyanide source: This technique can also help to keep the concentration of free cyanide low.

      • Using bulky ligands: Sterically demanding ligands can protect the palladium center from being saturated by cyanide, thus preventing the formation of inactive complexes.

  • Q3: My reaction is sensitive to certain functional groups on my starting material. How can I improve the functional group tolerance?

    • A3: Palladium-catalyzed methods are generally more tolerant of various functional groups compared to the classical methods. However, sensitive groups like aldehydes can sometimes undergo side reactions.[6] Optimizing the reaction conditions, such as lowering the temperature, can often prevent these side reactions. For example, benzoin condensation with aldehydes can be avoided by running the reaction at a lower temperature (e.g., 70°C instead of 100°C).[6]

Data Presentation

The following tables summarize quantitative data for different benzonitrile synthesis methods, allowing for easy comparison of reaction conditions and yields.

Table 1: Comparison of Yields for Palladium-Catalyzed Cyanation of Ethyl 4-Chlorobenzoate with Different Palladium Precursors

Palladium PrecursorLigandYield (%)
P1 (Palladacycle)L1 (XPhos)95
Pd(OAc)₂L1 (XPhos)35
[(allyl)PdCl]₂L1 (XPhos)30
Pd₂(dba)₃L1 (XPhos)45
Pd₂(dba)₃ (preincubated)L1 (XPhos)65
Reaction conditions: ethyl 4-chlorobenzoate (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), [Pd] (0.2 mol %), L1 (Pd/L 1:2), KOAc (0.125 equiv), dioxane (2.5 mL), H₂O (2.5 mL). Yields determined by GC analysis of the crude reaction mixture.[6]

Table 2: Effect of Ligand on the Yield of Palladium-Catalyzed Cyanation of 4-Chlorotoluene

LigandYield (%)
CM-phos93
XPhos85
SPhos78
BrettPhos65
Reaction conditions: 4-Chlorotoluene (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), Pd/Ligand (1:2), Na₂CO₃ (0.125 mmol) in MeCN/water (1:1, 2 mL total) at 70 °C for 18 h. Calibrated GC yields were reported.

Table 3: L-Proline-Promoted Rosenmund-von Braun Reaction of 1-Bromo-4-methoxybenzene

L-proline (equiv)CuCN (equiv)SolventYield (%)
02.0DMF15
1.01.2DMF65
1.02.0DMF81
1.02.0Dioxane<5
1.02.0Toluene<5
1.02.0MeCN<5
Reaction conditions: 1-bromo-4-methoxybenzene (1.0 mmol), solvent (3 mL) at 120 °C for 45 h. Isolated yields.[2]

Experimental Protocols

This section provides detailed methodologies for the key synthetic reactions discussed.

Protocol 1: Sandmeyer Reaction for the Synthesis of Benzonitrile

Objective: To synthesize benzonitrile from aniline.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Deionized Water

  • Ice

  • Starch-iodide paper

  • Ether or other suitable organic solvent for extraction

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the starting aniline in an aqueous solution of hydrochloric acid.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5°C.

    • After the addition is complete, continue stirring for an additional 15-30 minutes.

    • Confirm the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue).[1]

  • Preparation of Copper(I) Cyanide Solution:

    • In a separate flask, dissolve copper(I) cyanide in a solution of sodium or potassium cyanide in water.

  • Cyanation:

    • Slowly and carefully add the cold diazonium salt solution from step 1 to the copper(I) cyanide solution with vigorous stirring.

    • Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, the mixture may be gently warmed to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the benzonitrile with an organic solvent like ether.

    • Wash the organic layer with a dilute sodium hydroxide solution to remove any phenol byproducts, followed by a wash with dilute sulfuric acid to remove any isocyanide byproducts, and finally with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent by rotary evaporation.

    • Purify the crude benzonitrile by vacuum distillation.[5]

Protocol 2: Rosenmund-von Braun Reaction for the Synthesis of an Aryl Nitrile

Objective: To synthesize an aryl nitrile from an aryl bromide.

Materials:

  • Aryl bromide

  • Copper(I) Cyanide (CuCN)

  • L-Proline (optional, as a promoter)

  • High-boiling point polar aprotic solvent (e.g., DMF, NMP)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To an oven-dried flask equipped with a magnetic stirrer and a reflux condenser, add the aryl bromide, copper(I) cyanide (typically in excess), and L-proline (if used).

    • Add the anhydrous solvent.

    • Purge the flask with an inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C if using L-proline, or 150-250°C for the classical procedure) and maintain it for the required time (can be several hours).

    • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by pouring it into a solution of ferric chloride in hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Protocol 3: Palladium-Catalyzed Cyanation of an Aryl Bromide

Objective: To synthesize an aryl nitrile from an aryl bromide using a palladium catalyst.

Materials:

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd(OAc)₂, palladacycle)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])

  • Base (e.g., K₂CO₃, KOAc)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a glovebox or using Schlenk line techniques, add the aryl bromide, palladium precatalyst, ligand, cyanide source, and base to an oven-dried reaction vessel.

    • Add the anhydrous, degassed solvent.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically ranging from 70 to 120°C).

    • Stir the mixture for the required duration, monitoring the reaction progress by TLC or GC/LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of benzonitrile derivatives.

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Reaction Check_Diazotization Check Diazotization Conditions Start->Check_Diazotization Check_Cyanation Check Cyanation Step Start->Check_Cyanation Temp_Control Temperature 0-5°C? Check_Diazotization->Temp_Control Excess_Nitrite Excess NaNO₂ (Starch-Iodide Test)? Check_Diazotization->Excess_Nitrite Immediate_Use Diazonium Salt Used Immediately? Check_Diazotization->Immediate_Use Active_Catalyst Fresh/Active CuCN? Check_Cyanation->Active_Catalyst Solution1 Maintain 0-5°C with Ice Bath Temp_Control->Solution1 No Solution2 Add NaNO₂ until Starch-Iodide is Positive Excess_Nitrite->Solution2 No Solution3 Prepare Diazonium Salt Just Before Use Immediate_Use->Solution3 No Solution4 Use Freshly Prepared CuCN Active_Catalyst->Solution4 No

Caption: Troubleshooting workflow for low yields in the Sandmeyer reaction.

Pd_Catalysis_Optimization Start Optimizing Pd-Catalyzed Cyanation Catalyst_Deactivation Issue: Catalyst Deactivation Start->Catalyst_Deactivation Low_Yield Issue: Low Yield Start->Low_Yield Solution_Cyanide Solution: Control Cyanide Conc. Catalyst_Deactivation->Solution_Cyanide Solution_Ligand Solution: Optimize Ligand Low_Yield->Solution_Ligand Solution_Pd_Source Solution: Select Precatalyst Low_Yield->Solution_Pd_Source Use_ZnCN2 Use Zn(CN)₂ Solution_Cyanide->Use_ZnCN2 Slow_Addition Slow Addition of Cyanide Source Solution_Cyanide->Slow_Addition Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) Solution_Ligand->Bulky_Ligand Palladacycle Consider Palladacycle Precatalyst Solution_Pd_Source->Palladacycle

Caption: Optimization strategy for palladium-catalyzed cyanation reactions.

General_Synthesis_Workflow Start Start: Aryl Halide / Amine Reaction_Choice Select Synthesis Method Start->Reaction_Choice Sandmeyer Sandmeyer Reaction Reaction_Choice->Sandmeyer Rosenmund Rosenmund-von Braun Reaction Reaction_Choice->Rosenmund Pd_Catalysis Pd-Catalyzed Cyanation Reaction_Choice->Pd_Catalysis Reaction Perform Reaction Sandmeyer->Reaction Rosenmund->Reaction Pd_Catalysis->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Final Product: Benzonitrile Derivative Purification->Product

Caption: General experimental workflow for benzonitrile derivative synthesis.

References

Common side reactions in the synthesis of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted benzonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzonitriles?

A1: The most prevalent methods for synthesizing substituted benzonitriles include the Sandmeyer reaction of aryl diazonium salts, the Rosenmund-von Braun reaction involving the cyanation of aryl halides with copper(I) cyanide, and palladium-catalyzed cyanation of aryl halides or triflates.[1]

Q2: My primary side product is the corresponding benzamide. How can I avoid its formation?

A2: Benzamide formation is a common issue arising from the hydrolysis of the nitrile product. This is particularly problematic under acidic or basic workup conditions.[2] To minimize benzamide formation, consider the following:

  • Use Milder Conditions: Employ milder reaction conditions, especially during workup and purification. For instance, hydrolysis can be partially suppressed by using a biphasic system or by carefully controlling the pH.[3]

  • Anhydrous Workup: If possible, perform the workup under anhydrous conditions.

  • Specific Reagents: Certain reagents can promote the conversion of nitriles to amides. For example, using potassium hydroxide in tert-butyl alcohol can be a method for controlled hydrolysis to the amide, so these conditions should be avoided if the nitrile is the desired product.[4]

Q3: How can I remove benzamide impurity from my benzonitrile product?

A3: Several methods can be employed to remove benzamide from benzonitrile:

  • Recrystallization: Benzamide can be recrystallized from hot water, ethanol, or acetone.[5]

  • Washing: Washing the crude product with cold water or a dilute ammonia solution can help remove unreacted urea and its byproducts if those were used in the synthesis. Benzamide has low solubility in cold water.[5]

  • Chromatography: For more complex mixtures, flash chromatography can be effective.[5]

  • Distillation: Since benzamide and benzonitrile have different boiling points, distillation under reduced pressure can be an effective purification method.[6]

Q4: I am observing the formation of a biaryl side product. What is the cause and how can I minimize it?

A4: Biaryl formation, or homocoupling, is a common side reaction in both the Sandmeyer reaction and palladium-catalyzed cyanations.[7][8]

  • In the Sandmeyer reaction, the formation of biaryl byproducts supports a radical mechanism. The aryl radical intermediate can dimerize to form the biaryl.[7][9]

  • In palladium-catalyzed reactions, the choice of ligand and palladium precursor is crucial. Using specific ligands can suppress the homocoupling side reaction.[10]

Q5: How do I remove residual copper salts from my reaction mixture after a Rosenmund-von Braun reaction?

A5: Copper salts can be removed by washing the reaction mixture with an aqueous solution of ammonium chloride or a mixture of ammonium hydroxide and ammonium chloride (pH 8).[11][12] The ammonia complexes with the copper ions, facilitating their removal into the aqueous phase. Another method involves the use of sodium thiosulfate, which forms a colorless complex with copper(I) and (II) ions, aiding their removal.[13]

Troubleshooting Guides

Guide 1: Sandmeyer Reaction for Benzonitrile Synthesis
Problem Possible Cause Troubleshooting Steps
Low yield of benzonitrile Incomplete diazotization.Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate acidity.[14]
Premature decomposition of the diazonium salt.Keep the diazonium salt solution cold and use it immediately after preparation. Avoid exposing it to light.
Inefficient cyanation.Ensure the copper(I) cyanide solution is freshly prepared and used in sufficient quantity. Vigorous stirring is essential during the addition of the diazonium salt.[14]
Significant biaryl byproduct formation Radical dimerization of the aryl intermediate.This is inherent to the radical mechanism.[7] While difficult to eliminate completely, ensuring a high concentration of the cyanide source can favor the desired reaction.
Phenol as a major byproduct Reaction of the diazonium salt with water.Maintain a low reaction temperature and avoid excess water. In some cases, performing the reaction in a non-aqueous solvent can be beneficial.[15]
Guide 2: Rosenmund-von Braun Reaction
Problem Possible Cause Troubleshooting Steps
Reaction is not proceeding or is very slow Insufficient temperature.The Rosenmund-von Braun reaction often requires high temperatures (refluxing in DMF or similar high-boiling solvents).[16][17]
Deactivated aryl halide.Electron-withdrawing groups on the aryl halide can slow down the reaction. Consider using a more reactive aryl iodide instead of a bromide or chloride.[18]
Impure copper(I) cyanide.Use high-quality, dry copper(I) cyanide. The color should be beige; a green color indicates degradation.[16]
Difficult product purification High boiling point of the solvent (e.g., DMF).After the reaction, consider precipitating the product by adding a non-polar solvent and then filtering. Subsequent purification can be done by distillation or recrystallization.
Residual copper salts.Wash the organic phase with an aqueous solution of ammonium chloride or ammonium hydroxide to complex and remove copper ions.[11][12]
Guide 3: Palladium-Catalyzed Cyanation
Problem Possible Cause Troubleshooting Steps
Low conversion or no reaction Inactive catalyst.Ensure the palladium precursor and ligand are of high quality. Some palladium sources like Pd(OAc)₂ require in-situ reduction, which can be sensitive to reaction conditions.[10]
Catalyst poisoning by cyanide.The choice of ligand is critical to prevent cyanide from deactivating the palladium catalyst. Sterically hindered phosphine ligands are often effective.[19]
Inappropriate cyanide source.While KCN and NaCN are common, they are highly toxic. Less toxic alternatives like K₄[Fe(CN)₆] can be used, but may require different reaction conditions.[20]
Significant homocoupling (biaryl formation) Suboptimal ligand or reaction conditions.Screen different phosphine ligands. The steric and electronic properties of the ligand play a crucial role in suppressing homocoupling.[10]
Hydrolysis of nitrile to amide Presence of water and/or acidic/basic conditions during workup.Use anhydrous solvents and reagents if possible. Perform the workup under neutral conditions or use a non-aqueous workup.[2]

Quantitative Data Summary

The following table summarizes some reported yields for benzonitrile synthesis and the impact of reaction conditions on side product formation. Note that yields are highly substrate-dependent.

Reaction Aryl Halide Cyanide Source Catalyst/Ligand Solvent Temp (°C) Benzonitrile Yield (%) Key Side Products Reference
Pd-Catalyzed Cyanation4-ChlorotolueneK₄[Fe(CN)₆]·3H₂OPd(OAc)₂ / CM-phosMeCN/H₂O7093-[1]
Pd-Catalyzed CyanationAryl BromidesK₄[Fe(CN)₆]Pd(OAc)₂ (ligand-free)DMAC12083-96-[20]
Sandmeyer CyanationAryl Diazonium SaltsCuCN/KCN-H₂O/Benzene052-93Biaryls, Phenols[21]
Rosenmund-von BraunAryl BromidesCuCN-DMF140Variable-[16]

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of a Substituted Benzonitrile

This protocol is a general guideline for the synthesis of a substituted benzonitrile from the corresponding aniline.

1. Diazotization of the Arylamine:

  • Dissolve the substituted aniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.[14]

2. Preparation of the Copper(I) Cyanide Solution:

  • In a separate flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water. This solution should be kept cold.

3. Sandmeyer Reaction (Cyanation):

  • Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure complete reaction.[14]

4. Workup and Purification:

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude benzonitrile by distillation under reduced pressure or recrystallization.[22]

Troubleshooting this Protocol:
  • Formation of a dark, tarry substance: This may indicate decomposition of the diazonium salt. Ensure the temperature is strictly controlled during diazotization and the subsequent addition.

  • Low yield: Check the quality of the sodium nitrite and copper(I) cyanide. Ensure efficient stirring throughout the reaction.

Visualizations

Experimental Workflow for Benzonitrile Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Catalyst Crude Product Crude Product Reaction->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Method Purification Method Drying->Purification Method e.g., Distillation, Recrystallization, Chromatography Pure Benzonitrile Pure Benzonitrile Purification Method->Pure Benzonitrile

Caption: A generalized workflow for the synthesis and purification of substituted benzonitriles.

Troubleshooting Logic for Low Benzonitrile Yield

troubleshooting_low_yield cluster_analysis Analysis of Side Products Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Purity? Stoichiometry? Review Reaction Conditions Review Reaction Conditions Low Yield->Review Reaction Conditions Temp? Time? Catalyst? Analyze Side Products Analyze Side Products Low Yield->Analyze Side Products Identify impurities (TLC, GC-MS, NMR) Optimize Workup Optimize Workup Low Yield->Optimize Workup Product loss during extraction/purification? Amide/Acid Formation Amide/Acid Formation Analyze Side Products->Amide/Acid Formation Biaryl Formation Biaryl Formation Analyze Side Products->Biaryl Formation Other Other Analyze Side Products->Other Modify Workup (pH, temp) Modify Workup (pH, temp) Amide/Acid Formation->Modify Workup (pH, temp) Optimize Catalyst/Ligand Optimize Catalyst/Ligand Biaryl Formation->Optimize Catalyst/Ligand

Caption: A decision tree for troubleshooting low yields in benzonitrile synthesis.

References

Technical Support Center: Stability of Trifluoromethyl-Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethyl-substituted aromatic compounds. This resource provides essential troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl (-CF₃) group so common in pharmaceuticals and agrochemicals?

A1: The trifluoromethyl group offers several advantages in drug design. The carbon-fluorine bond is exceptionally strong, imparting high metabolic and chemical stability to a molecule.[1] Its potent electron-withdrawing nature and lipophilicity can improve a compound's binding affinity to biological targets, enhance membrane permeability, and increase bioavailability.[1][2] Strategically placing a -CF₃ group can block metabolic hotspots, extending the drug's half-life.[1][2][3][4]

Q2: What are the most common stability issues with trifluoromethyl-substituted aromatic compounds?

A2: While generally stable, these compounds can degrade under specific conditions. The most common stability issues are:

  • Hydrolysis: The -CF₃ group can hydrolyze to a carboxylic acid (-COOH), especially under basic conditions.[5][6]

  • Photodegradation: Exposure to UV light can cause degradation, sometimes leading to the formation of trifluoroacetic acid (TFA).[5][7]

  • Oxidative Degradation: The aromatic ring or other functional groups on the molecule can be susceptible to oxidation.[5]

  • Metabolic Instability: Despite the inherent stability of the C-F bond, enzymatic degradation by, for example, Cytochrome P450 (CYP) enzymes, can occur.[3]

Q3: How can I detect the degradation of my trifluoromethyl-substituted aromatic compound?

A3: The two most powerful analytical techniques for detecting degradation are:

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The -CF₃ group has a characteristic signal, and the appearance of new fluorine-containing signals or the disappearance of the original signal indicates degradation.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is invaluable for identifying degradation products, such as hydrolyzed or defluorinated species, by their exact mass.[8] High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS) is often used to separate and identify degradants.

Q4: I suspect my compound is unstable. What is the first step I should take?

A4: A systematic approach is crucial. Begin by conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help you identify the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.[5]

Q5: My trifluoromethyl-substituted aromatic compound is poorly soluble in aqueous media for stability studies. What can I do?

A5: Poor aqueous solubility is a common challenge. You can use co-solvents like acetonitrile, methanol, or DMSO that are miscible with water. However, be aware that the co-solvent could potentially influence the degradation pathway. For solid-state stability studies, issues might be related to the compound's polymorphic form.[5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC After Basic Hydrolysis Study
  • Symptom: Appearance of new, more polar peaks in your HPLC chromatogram after incubating your compound in a basic solution.

  • Possible Cause 1: Hydrolysis of the Trifluoromethyl Group. While robust, the -CF₃ group can hydrolyze to a carboxylic acid (-COOH) under strong basic conditions.[5][6] This will result in a more polar compound with a shorter retention time in reverse-phase HPLC.

  • Possible Cause 2: Hydrolysis of Other Labile Functional Groups. Your molecule may contain other functional groups, such as esters or amides, that are more susceptible to basic hydrolysis than the trifluoromethylphenyl group.[5]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected HPLC peaks under basic conditions.

Issue 2: Compound Degradation upon Exposure to Light
  • Symptom: Your compound shows signs of degradation (e.g., discoloration, appearance of new spots on TLC, new peaks in HPLC) after being left on the benchtop or during photostability studies.

  • Possible Cause: Photodegradation. Many aromatic compounds are susceptible to degradation upon exposure to UV or even visible light. For trifluoromethyl-substituted aromatics, this can lead to the cleavage of the C-F bonds and the formation of products like trifluoroacetic acid (TFA) and fluoride ions.[5][7]

  • Troubleshooting Steps:

    • Confirm Light Sensitivity: Repeat the experiment with a control sample that is protected from light (e.g., wrapped in aluminum foil). If the control sample does not degrade, the issue is photodegradation.

    • Characterize Degradants: Use LC-MS and ¹⁹F NMR to identify the photoproducts. The presence of TFA or fluoride ions is a strong indicator of -CF₃ group degradation.

    • Implement Protective Measures:

      • Store the compound in amber vials or in the dark.

      • Perform experimental manipulations under low-light conditions or using light filters.

      • If the compound is for a formulation, consider the use of light-protective packaging.

Issue 3: Low or No Conversion in a Reaction
  • Symptom: A reaction involving a trifluoromethyl-substituted aromatic compound is not proceeding as expected, with starting material remaining largely unconsumed.

  • Possible Cause: Electronic Effects of the -CF₃ Group. The trifluoromethyl group is a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic aromatic substitution, making these reactions more challenging compared to non-substituted or electron-donating group-substituted aromatics.

  • Troubleshooting Strategies:

    • Increase Reaction Severity: Consider using higher temperatures, longer reaction times, or more forceful reagents (e.g., stronger Lewis acids for Friedel-Crafts reactions).

    • Change Reaction Type: If electrophilic substitution is failing, explore alternative synthetic routes such as nucleophilic aromatic substitution (if the ring has other appropriate substituents) or transition-metal-catalyzed cross-coupling reactions.

    • Consult the Literature: Search for specific methods that have been successful for trifluoromethylated aromatic compounds with similar substitution patterns.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Trifluoromethylphenols (TFMPs) at 25°C
CompoundpKapHHalf-life (t₁/₂) (hours)Rate Constant (k) (h⁻¹)
2-Trifluoromethylphenol7.747~26.40.026
10~2.10.334
4-Trifluoromethylphenol8.087~138.60.005
10~3.50.2
2-Chloro-4-trifluoromethylphenol8.277~2310.003
10~11.60.06

Data adapted from studies on the aqueous hydrolysis of trifluoromethylphenols. The hydrolysis is significantly faster at higher pH due to the deprotonation of the phenol group.

Table 2: Comparative Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds
CompoundWavelengthQuantum Yield (Φ)
PenoxsulamSimulated Sunlight (pH 7)0.0033
FlorasulamSimulated Sunlight (pH 7)0.0025
SulfoxaflorSimulated Sunlight (pH 7)0.0015
FluroxypyrSimulated Sunlight (pH 7)0.00012

Quantum yield represents the efficiency of a photochemical process. A higher quantum yield indicates greater susceptibility to photodegradation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines the general steps for conducting forced degradation studies as per ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

cluster_stress Apply Stress Conditions (in parallel with a control sample) start Prepare Stock Solution of Compound (e.g., 1 mg/mL in suitable solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂ at RT) start->oxidation thermal Thermal Degradation (e.g., 80°C in oven) start->thermal photo Photodegradation (ICH Q1B conditions) start->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench Reaction (if necessary, e.g., neutralize acid/base) sampling->quench analysis Analyze Samples (HPLC, LC-MS, ¹⁹F NMR) quench->analysis evaluate Evaluate Degradation: - % Degradation - Identify degradants - Mass balance analysis->evaluate

References

Overcoming solubility challenges with 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance for overcoming the solubility challenges associated with 4-Hydroxy-3-(trifluoromethyl)benzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a crystalline solid that is practically insoluble in water.[1] It exhibits slight solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Methanol. Due to its poor aqueous solubility, careful consideration of solvent and dissolution technique is critical for its use in biological assays and other experimental settings.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution.

To prevent this, consider the following:

  • Lower the final concentration: Your working concentration might be above the compound's aqueous solubility limit.

  • Optimize your dilution method: Instead of a single large dilution, perform a serial dilution. Add the DMSO stock to your aqueous buffer dropwise while vortexing to allow for gradual dissolution.

  • Maintain a low final DMSO concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

Q3: Can I use heat to dissolve this compound?

A3: Gentle heating can be employed to aid dissolution in an appropriate organic solvent. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. If you choose to heat the solution, do so at a controlled temperature and for a minimal amount of time. Always check for any signs of degradation, such as a color change.

Troubleshooting Guide: Common Solubility Issues

Observation Potential Cause Recommended Solution
Compound does not dissolve in the chosen organic solvent. The concentration is too high for the solvent's capacity.Try a lower concentration or a different organic solvent with a higher solubilizing power (e.g., DMF, NMP). Gentle heating or sonication may also aid dissolution.
A clear DMSO stock solution becomes cloudy over time. DMSO is hygroscopic and has absorbed water from the atmosphere, reducing the compound's solubility.Use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles and moisture exposure.
Inconsistent results in biological assays. The compound may be precipitating in the assay plate, leading to variable effective concentrations.Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. Prepare fresh dilutions for each experiment and consider performing a solubility test in your specific assay medium.
Cell death or altered morphology in control wells. The final concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.Determine the solvent tolerance of your specific cell line. Ensure the final DMSO concentration is below the toxic threshold (typically <0.5%).[2]

Quantitative Solubility Data

While specific experimental solubility data for this compound is not widely published, the following table provides an estimate based on its described properties and data for structurally related compounds. These values should be used as a guideline and empirical determination in your specific experimental system is recommended.

Solvent Estimated Solubility Range (at 25°C) Notes
Water< 0.1 mg/mLPractically insoluble.
Dimethyl Sulfoxide (DMSO)10 - 50 mg/mLA common solvent for preparing high-concentration stock solutions.
Ethanol1 - 10 mg/mLCan be used as a co-solvent.
Methanol1 - 10 mg/mLSimilar to ethanol in its solubilizing capacity for this compound.
Acetone1 - 10 mg/mLMay be suitable for certain applications but less common for biological assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add Anhydrous DMSO: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex the tube until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to prevent moisture absorption and degradation.

Protocol 2: Solubilization using a Co-solvent System

This protocol is intended for situations where the final DMSO concentration needs to be minimized.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 50 mM).

  • Intermediate Dilution with a Co-solvent: Prepare an intermediate dilution of the DMSO stock in a less toxic, water-miscible co-solvent such as ethanol or polyethylene glycol 400 (PEG400). A 1:4 (v/v) ratio of DMSO stock to co-solvent is a good starting point.

  • Final Dilution in Aqueous Buffer: Add the intermediate dilution dropwise to your pre-warmed (37°C) aqueous assay buffer while vortexing to reach the final desired concentration.

  • Vehicle Control: Ensure your vehicle control contains the same final concentrations of both DMSO and the co-solvent.

Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).

  • Prepare the Compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the compound stock solution to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir at room temperature for at least one hour to facilitate the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved compound is visible, filter the solution through a 0.22 µm filter.

  • Quantification: It is advisable to determine the concentration of the solubilized compound in the final solution using a suitable analytical method like HPLC.

Visualizing Experimental Workflows

Logical Workflow for Troubleshooting Compound Precipitation

G start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration above the estimated solubility limit? start->check_conc reduce_conc Lower the final working concentration. check_conc->reduce_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No re_evaluate Re-evaluate solubility and assay performance. reduce_conc->re_evaluate reduce_dmso Optimize dilution to lower final DMSO concentration. check_dmso->reduce_dmso Yes check_dilution How was the dilution performed? check_dmso->check_dilution No reduce_dmso->re_evaluate serial_dilution Implement serial dilution and dropwise addition with vortexing. check_dilution->serial_dilution Single-step dilution consider_alt Consider alternative solubilization methods (Co-solvents, Cyclodextrins). check_dilution->consider_alt Already optimized serial_dilution->re_evaluate consider_alt->re_evaluate

Caption: A logical workflow for troubleshooting precipitation issues.

General Workflow for Screening a Poorly Soluble Compound as a Kinase Inhibitor

G cluster_prep Compound Preparation cluster_hts High-Throughput Screen (HTS) cluster_analysis Data Analysis & Follow-up prep_stock Prepare high-concentration stock in 100% DMSO (e.g., 10-30 mM) serial_dmso Perform serial dilutions in 100% DMSO prep_stock->serial_dmso dispense Dispense nL amounts of compound dilutions into 384-well assay plates serial_dmso->dispense add_kinase Add kinase and substrate dispense->add_kinase initiate_rxn Initiate reaction with ATP add_kinase->initiate_rxn detect_signal Detect signal (e.g., luminescence, fluorescence) initiate_rxn->detect_signal data_analysis Normalize data and identify primary hits detect_signal->data_analysis ic50 Determine IC50 values for confirmed hits data_analysis->ic50 selectivity Profile hits against a panel of other kinases ic50->selectivity lead_opt Lead Optimization selectivity->lead_opt

References

Technical Support Center: Synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction. This reaction typically involves the diazotization of a substituted aromatic amine, such as 4-amino-2-(trifluoromethyl)phenol, followed by a cyanation step using a copper(I) cyanide salt. Meticulous control of reaction parameters like temperature, pH, and stoichiometry is crucial for achieving high yields and purity.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as process-related impurities and degradation products. Common impurities include:

  • Starting Material Carryover: Unreacted 4-amino-2-(trifluoromethyl)phenol.

  • Side-Reaction Products: Formation of 4-hydroxy-3-(trifluoromethyl)phenol due to the reaction of the diazonium salt with water.

  • Hydrolysis Products: Hydrolysis of the trifluoromethyl group to a carboxylic acid (4-hydroxy-3-carboxybenzonitrile) or the nitrile group to an amide (4-hydroxy-3-(trifluoromethyl)benzamide) or carboxylic acid (3-hydroxy-4-cyanobenzoic acid).

  • Impurities from Reagents: Contaminants present in starting materials or reagents.

Q3: How can I minimize the formation of the phenolic impurity (4-hydroxy-3-(trifluoromethyl)phenol)?

A3: The formation of the phenolic impurity is a common side reaction in Sandmeyer reactions where the diazonium salt reacts with water. To minimize its formation, it is essential to:

  • Maintain a low reaction temperature (typically 0-5 °C) during the diazotization and cyanation steps.

  • Use a non-aqueous or low-water content solvent for the reaction if possible.

  • Ensure the prompt consumption of the diazonium salt in the cyanation step.

Q4: What are the recommended analytical techniques for identifying and quantifying impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity analysis and quantification of known impurities.[1][2] For the identification of unknown impurities and for higher sensitivity, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[1][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isolated impurities.[5][6][7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete diazotization.Ensure the complete dissolution of the starting amine. Maintain the reaction temperature strictly between 0-5 °C. Use a slight excess of sodium nitrite.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold and use it immediately in the next step. Avoid exposure to light.
Inefficient cyanation.Ensure the copper(I) cyanide is of high quality and freshly prepared if necessary. Optimize the reaction temperature and time for the cyanation step.
Presence of a Major Impurity Peak in HPLC Formation of 4-hydroxy-3-(trifluoromethyl)phenol.As mentioned in Q3, control the reaction temperature and minimize water content.
Unreacted starting material (4-amino-2-(trifluoromethyl)phenol).Increase the reaction time or temperature of the diazotization step slightly. Ensure stoichiometric amounts of reagents are correct.
Hydrolysis of the trifluoromethyl group.Avoid strongly acidic or basic conditions during workup and purification. Use buffered solutions where possible.
Multiple Small Impurity Peaks General side reactions or degradation.Review the entire synthetic procedure for potential sources of contamination. Purify starting materials and reagents. Optimize purification methods (e.g., recrystallization solvent, chromatography conditions).
Product Discoloration Formation of azo compounds or other colored byproducts.Ensure complete diazotization and quenching of any excess nitrous acid. Use activated carbon treatment during recrystallization.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of Different Batches of this compound

Parameter Batch A Batch B Batch C
Purity of this compound (%) 99.598.299.8
Impurity 1: 4-amino-2-(trifluoromethyl)phenol (%) 0.20.8< 0.1
Impurity 2: 4-hydroxy-3-(trifluoromethyl)phenol (%) 0.150.5< 0.1
Impurity 3: 4-hydroxy-3-carboxybenzonitrile (%) < 0.10.3Not Detected
Other Unknown Impurities (%) 0.150.2< 0.1

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from the synthesis of a structurally similar compound, 4-Fluoro-3-(trifluoromethyl)benzonitrile.[9]

  • Diazotization:

    • Dissolve 10 mmol of 4-amino-2-(trifluoromethyl)phenol in 15 mL of a cooled (0-5 °C) mixture of glacial acetic acid and concentrated sulfuric acid.

    • Slowly add a chilled aqueous solution of sodium nitrite (10.5 mmol) dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (12 mmol) in an appropriate solvent (e.g., N,N-dimethylformamide or aqueous potassium cyanide).

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution while maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Pour the reaction mixture into a mixture of ice and water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 20% acetonitrile and increase to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 3: GC-MS Method for Impurity Identification
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Note: For polar impurities, derivatization (e.g., silylation) may be necessary prior to GC-MS analysis.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents 4-amino-2-(trifluoromethyl)phenol 4-amino-2-(trifluoromethyl)phenol Diazonium Salt Diazonium Salt 4-amino-2-(trifluoromethyl)phenol->Diazonium Salt Diazotization Product This compound Diazonium Salt->Product Sandmeyer Reaction NaNO2, H2SO4 NaNO2, H2SO4 NaNO2, H2SO4->Diazonium Salt CuCN CuCN CuCN->Product

Caption: Synthetic pathway for this compound.

Impurity_Formation Diazonium Salt Diazonium Salt Product This compound Diazonium Salt->Product  + CuCN Phenolic_Impurity 4-hydroxy-3-(trifluoromethyl)phenol Diazonium Salt->Phenolic_Impurity  + H2O Carboxylic_Acid_Impurity 4-hydroxy-3-carboxybenzonitrile Product->Carboxylic_Acid_Impurity CF3 Hydrolysis Amide_Impurity 4-hydroxy-3-(trifluoromethyl)benzamide Product->Amide_Impurity CN Hydrolysis

Caption: Potential impurity formation pathways.

Troubleshooting_Workflow Start Start Problem Identify Issue (e.g., Low Yield, Impurities) Start->Problem Analyze_Data Analyze HPLC/GC-MS Data Problem->Analyze_Data Identify_Impurity Identify Impurity Structure (LC-MS, NMR) Analyze_Data->Identify_Impurity Review_Protocol Review Synthetic Protocol Identify_Impurity->Review_Protocol Optimize_Conditions Optimize Reaction Conditions (Temp, Reagents, Time) Review_Protocol->Optimize_Conditions Improve_Purification Improve Purification Method Optimize_Conditions->Improve_Purification End End Improve_Purification->End

Caption: A logical workflow for troubleshooting impurity issues.

References

Technical Support Center: Scaling Up the Production of 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up production of 4-Hydroxy-3-(trifluoromethyl)benzonitrile. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. This guide addresses specific issues that may be encountered during production, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Impure starting materials. - Inefficient purification process.- Monitor reaction progress using techniques like TLC or HPLC. - Optimize reaction conditions (temperature, pressure, reaction time). - Ensure the purity of starting materials through proper characterization. - Employ appropriate purification methods such as recrystallization or column chromatography.[1][2]
Product Impurity - Presence of side products from competing reactions. - Residual starting materials or reagents. - Decomposition of the product during workup or purification.- Adjust reaction stoichiometry to minimize side reactions. - Implement a thorough washing and extraction procedure during workup. - Utilize purification techniques like fractional distillation under reduced pressure or recrystallization from a suitable solvent system.[2]
Poor Reproducibility - Inconsistent quality of raw materials. - Variations in reaction conditions. - Human error in process execution.- Establish strict quality control specifications for all starting materials. - Implement robust process control and monitoring systems. - Develop and adhere to detailed Standard Operating Procedures (SOPs).
Safety Incidents - Inadequate handling of hazardous materials. - Lack of proper personal protective equipment (PPE). - Uncontrolled reaction exotherms.- Consult the Safety Data Sheet (SDS) for all chemicals and adhere to handling recommendations.[3][4][5][6] - Ensure all personnel are equipped with and trained on the use of appropriate PPE.[3][4][5][6] - Implement effective temperature control and have emergency cooling systems in place.

Frequently Asked Questions (FAQs)

What is the most common synthesis route for this compound on an industrial scale?

While specific industrial-scale processes are often proprietary, a common and adaptable method for the synthesis of similar aromatic nitriles is the Sandmeyer reaction.[7] This reaction involves the diazotization of a corresponding aromatic amine followed by reaction with a cyanide salt, typically copper(I) cyanide.[7] Another potential route involves the nucleophilic aromatic substitution of a suitable precursor.

What are the critical safety precautions to consider during the production of this compound?

Handling of this compound and its precursors requires strict adherence to safety protocols. Key precautions include:

  • Working in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]

  • Avoiding inhalation of dust or vapors.[6]

  • Preventing contact with skin and eyes.[3][5]

  • Having emergency eyewash stations and safety showers readily accessible.[3]

How can the purity of the final product be enhanced?

Purification of benzonitrile derivatives can be achieved through several methods.[2] Common techniques include:

  • Recrystallization: Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.

  • Column Chromatography: Separating the product from impurities based on their differential adsorption to a stationary phase.[1]

  • Distillation: For liquid products, fractional distillation under reduced pressure can be effective.[2]

What are the typical storage conditions for this compound?

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Protect from light and moisture to prevent degradation.

Experimental Protocols

The following are generalized experimental protocols for key reactions that may be adapted for the synthesis of this compound, based on similar reported procedures.

Protocol 1: Diazotization of an Aromatic Amine (Sandmeyer Reaction Precursor)
  • Dissolve the starting aniline derivative in an acidic solution (e.g., aqueous HCl or H2SO4).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Protocol 2: Cyanation via Sandmeyer Reaction
  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

  • Cool the CuCN solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the CuCN solution, keeping the temperature controlled.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work up the reaction mixture by quenching with water, followed by extraction with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Quantitative Data Summary

The following table summarizes typical reaction parameters that may be relevant for the synthesis of this compound, based on analogous reactions.

Parameter Value Reference
Diazotization Temperature 0-5 °C[1]
Cyanation Temperature 0-5 °C, then warm to RT[1]
Typical Yields (Analogous Reactions) 70-85%[8]
Purity (Post-Purification) >98%[9]

Visualizations

Synthesis Pathway via Sandmeyer Reaction

Synthesis_Pathway Synthesis of this compound A 4-Amino-2-(trifluoromethyl)phenol B Diazonium Salt A->B NaNO2, HCl 0-5 °C C This compound B->C CuCN

Caption: Proposed Sandmeyer reaction pathway.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start prep Prepare Reagents start->prep reaction Run Reaction (e.g., Sandmeyer) prep->reaction workup Quench and Extract reaction->workup purify Purify Crude Product (e.g., Chromatography) workup->purify analyze Analyze Final Product (e.g., NMR, HPLC) purify->analyze end End analyze->end

Caption: A typical laboratory workflow.

Troubleshooting Logic

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield rect rect start Low Yield? check_reaction Reaction Complete? start->check_reaction Yes no_yield_issue Process OK start->no_yield_issue No check_purity Starting Material Purity? check_reaction->check_purity Yes incomplete_reaction Increase Reaction Time or Temperature check_reaction->incomplete_reaction No check_conditions Reaction Conditions Optimal? check_purity->check_conditions Yes impure_materials Purify Starting Materials check_purity->impure_materials No suboptimal_conditions Optimize Temperature, Pressure, or Stoichiometry check_conditions->suboptimal_conditions No

Caption: A logical approach to troubleshooting low yield issues.

References

Technical Support Center: Diazotization Reactions for Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzonitrile synthesis via diazotization of anilines, commonly known as the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a diazotization reaction?

A1: The optimal temperature for a diazotization reaction is typically between 0-5 °C.[1] Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of phenol byproducts and a significant reduction in the yield of the desired benzonitrile.[1][2] Maintaining this low temperature throughout the reaction is critical for success. For effective temperature control, the use of an ice-salt bath is recommended.[1]

Q2: Why is slow addition of sodium nitrite crucial?

A2: The reaction between the aniline and nitrous acid (generated in situ from sodium nitrite and a strong acid) is exothermic. Slow, dropwise addition of the sodium nitrite solution to the acidic amine solution is essential to maintain the reaction temperature within the optimal 0-5 °C range and prevent localized overheating, which can lead to the decomposition of the diazonium salt.[1]

Q3: What are the most common side products in benzonitrile synthesis via the Sandmeyer reaction?

A3: The most common side products include phenols, biaryl compounds, and azo compounds.[2] Phenol formation occurs when the diazonium salt reacts with water, a reaction that is accelerated at elevated temperatures.[2] Biaryl compounds can form from the coupling of two aryl radicals, which are intermediates in the reaction. Azo compounds may be produced if the diazonium salt couples with the unreacted starting amine or other electron-rich aromatic species in the reaction mixture.

Q4: How can I confirm the formation of the diazonium salt before proceeding with the cyanation step?

A4: A common qualitative test is to add a small aliquot of the diazotization reaction mixture to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye, typically red or orange, indicates the successful formation of the diazonium salt.[1] Additionally, testing for the presence of excess nitrous acid with starch-iodide paper can suggest that the diazotization is complete.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Benzonitrile Yield Incomplete diazotization: The initial formation of the diazonium salt was unsuccessful.- Ensure the reaction temperature was strictly maintained between 0-5 °C.[1] - Verify the purity and freshness of the sodium nitrite and the starting aniline. - Confirm the use of a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄).[1]
Decomposition of the diazonium salt: The intermediate diazonium salt degraded before reacting with the copper(I) cyanide.- Use the freshly prepared diazonium salt solution immediately in the cyanation step. - Maintain the low temperature (0-5 °C) until the addition to the cyanide solution.[2]
Inactive catalyst: The copper(I) cyanide catalyst may be oxidized or impure.- Use freshly prepared or high-purity copper(I) cyanide.
Formation of a Dark Brown or Tarry Mixture Decomposition of the diazonium salt: This is often indicated by a dark coloration and can be caused by the temperature rising above 5 °C.[1]- Improve temperature control using an ice-salt bath and ensure slow reagent addition.[1] - It may be necessary to restart the reaction with stricter temperature monitoring.
Insufficient acidity: This can lead to unwanted azo coupling reactions.[1]- Ensure a sufficient excess of strong acid is used to fully protonate the starting amine.[1]
Significant Phenol Byproduct Formation Reaction with water: The diazonium salt has reacted with water instead of the cyanide nucleophile.- Avoid excessive warming of the diazonium salt solution.[2] - Ensure the reaction is performed under sufficiently acidic conditions to suppress the reaction with water.[2]
Precipitation During Diazotization Low solubility of the amine salt: The hydrochloride or sulfate salt of the starting aniline may not be fully soluble in the acidic solution.- Ensure enough acid is used to form the soluble salt. Gentle warming before cooling for the reaction might aid dissolution, but the solution must be thoroughly cooled to 0-5 °C before adding sodium nitrite.[1]
Precipitation of the diazonium salt: Some diazonium salts have low solubility in the reaction medium.- This can be normal. Ensure vigorous stirring is maintained during the subsequent addition to the copper(I) cyanide solution to ensure proper mixing and reaction.

Quantitative Data Summary

Starting Material Product Synthetic Method Yield (%) Reference
4-Chloroaniline4-ChlorobenzonitrileSandmeyer Reaction72-75[3]
2-Nitroaniline2-NitrobenzonitrileSandmeyer Reaction~90[3]
o-Toluidineo-TolunitrileSandmeyer Reaction65-71
p-Toluidinep-TolunitrileSandmeyer Reaction74-78

Experimental Protocols

General Procedure for the Preparation of Benzonitrile via the Sandmeyer Reaction

This protocol is adapted from a procedure for the synthesis of tolunitriles and should be modified as needed for other anilines.

Part A: Preparation of the Diazonium Salt Solution

  • In a suitable reaction vessel, dissolve the starting aniline (1.0 equivalent) in a solution of concentrated hydrochloric acid (or sulfuric acid) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold water.[1]

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred aniline solution, ensuring the temperature does not exceed 5 °C.[1]

  • After the addition is complete, continue stirring for a short period and confirm the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue/black).

Part B: Sandmeyer Cyanation

  • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in an appropriate solvent.

  • Cool the copper(I) cyanide mixture to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide mixture. Vigorous nitrogen gas evolution is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure the reaction goes to completion.

  • The benzonitrile product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification (e.g., by distillation or chromatography).

Visualizations

Diazotization_Mechanism cluster_diazotization Diazotization Step (0-5 °C) aniline Aniline (Ar-NH2) diazonium Arenediazonium Salt (Ar-N2+) aniline->diazonium Reacts with NO+ hcl HCl hono HONO (Nitrous Acid) hcl->hono in situ generation nano2 NaNO2 nano2->hono nitrosonium NO+ (Nitrosonium ion) hono->nitrosonium + H+ nitrosonium->diazonium

Caption: Mechanism of Diazonium Salt Formation.

Sandmeyer_Reaction_Workflow start Start: Aniline Derivative diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt Aryl Diazonium Salt diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCN) diazonium_salt->sandmeyer benzonitrile Benzonitrile Product sandmeyer->benzonitrile workup Workup and Purification benzonitrile->workup end Final Product workup->end

Caption: Experimental Workflow for Benzonitrile Synthesis.

Troubleshooting_Logic low_yield Low Benzonitrile Yield? check_temp Was temperature 0-5 °C? low_yield->check_temp check_reagents Are reagents pure/fresh? check_temp->check_reagents Yes improve_cooling Improve cooling (ice-salt bath) check_temp->improve_cooling No check_catalyst Is CuCN active? check_reagents->check_catalyst Yes replace_reagents Use fresh reagents check_reagents->replace_reagents No use_fresh_catalyst Use fresh CuCN check_catalyst->use_fresh_catalyst No success Yield Improved check_catalyst->success Yes improve_cooling->low_yield replace_reagents->low_yield use_fresh_catalyst->low_yield

Caption: Troubleshooting Logic for Low Yield Issues.

References

Validation & Comparative

Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzonitrile derivatives are a cornerstone in the synthesis of a multitude of pharmaceuticals and functional materials. The reactivity of the benzonitrile core, characterized by a cyano group attached to a benzene ring, can be meticulously modulated by the strategic placement of various substituents on the aromatic ring. These modifications influence the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to a range of chemical transformations. This guide provides a comparative analysis of the reactivity of benzonitrile derivatives in key chemical reactions, supported by experimental data, detailed protocols, and a visual representation of a relevant biological pathway.

Comparative Analysis of Reactivity

The electronic nature of substituents on the benzene ring plays a pivotal role in the reactivity of benzonitrile derivatives. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, which in turn alters reaction rates and, in some instances, the reaction pathways themselves.

Hydrolysis of the Nitrile Group

The conversion of the nitrile group to a carboxylic acid or an amide via hydrolysis is a fundamental transformation in organic synthesis. The rate of this reaction is highly dependent on the electronic properties of the substituents on the aromatic ring.

A study on the hydrolysis of para-substituted benzonitriles in sulfuric acid solutions revealed a clear trend in reactivity. The observed pseudo-first-order rate constants (kobs) demonstrate that electron-withdrawing groups significantly accelerate the rate of hydrolysis. This is attributed to the increased electrophilicity of the nitrile carbon atom, making it more susceptible to nucleophilic attack by water.

Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of p-Substituted Benzonitriles in 18.2 M H₂SO₄ at 25°C

Substituent (p-X)kobs x 10⁵ (s⁻¹)
OCH₃1.3
OH2.0
CH₃3.2
H6.3
F12.6
Cl20.0
Br25.1
I31.6
CF₃158.5

Data sourced from a study on the hydrolysis of p-substituted benzonitriles.

Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine is another crucial transformation, widely employed in the synthesis of bioactive molecules. The efficiency of this reaction can be influenced by the choice of reducing agent and the substitution pattern on the benzonitrile ring.

In contrast to hydrolysis, the transfer hydrogenation of benzonitrile derivatives shows a different reactivity trend. A study on the nickel-catalyzed transfer hydrogenation of para-substituted benzonitriles using 1,4-butanediol as a hydrogen source indicated that electron-releasing substituents enhance the reaction rate. For instance, p-methoxybenzonitrile, which possesses an electron-donating methoxy group, exhibited a higher yield in a shorter reaction time compared to benzonitrile. Conversely, the presence of an electron-withdrawing trifluoromethyl group at the para position resulted in a significantly more sluggish reaction.[1]

Table 2: Comparative Yields for the Nickel-Catalyzed Transfer Hydrogenation of p-Substituted Benzonitriles

Substituent (p-X)ProductReaction Time (h)Yield (%)
OCH₃N-(4-methoxybenzylidene)-4-methoxybenzylamine7280
HN-benzylidenebenzylamine9685
CF₃N-(4-(trifluoromethyl)benzylidene)-4-(trifluoromethyl)benzylamine16830

Data sourced from a study on the nickel-catalyzed transfer hydrogenation of benzonitriles.[1]

Experimental Protocols

General Procedure for Acid-Catalyzed Hydrolysis of Benzonitrile

This protocol describes the hydrolysis of benzonitrile to benzoic acid under acidic conditions.

Materials:

  • Benzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add benzonitrile to an excess of concentrated sulfuric acid.

  • Heat the mixture under reflux for a duration determined by the reactivity of the specific benzonitrile derivative. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture over crushed ice.

  • The benzoic acid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol).

General Procedure for Catalytic Hydrogenation of Benzonitrile

This protocol outlines the reduction of benzonitrile to benzylamine using a palladium on carbon (Pd/C) catalyst.

Materials:

  • Benzonitrile

  • Ethanol (or another suitable solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzonitrile derivative in a suitable solvent, such as ethanol, in a high-pressure reaction vessel.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the reaction vessel and flush it with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzylamine product.

  • The product can be purified by distillation or chromatography if necessary.

Signaling Pathway and Experimental Workflow Visualization

Many benzonitrile derivatives exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process in cell division. The following diagram illustrates the simplified signaling pathway of tubulin polymerization and its inhibition by small molecules, a mechanism targeted by some benzonitrile-based drugs.

Tubulin_Polymerization_Inhibition cluster_0 Cellular Processes tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle mt->spindle Assembly anaphase Anaphase spindle->anaphase Chromosome Segregation cytokinesis Cytokinesis anaphase->cytokinesis proliferation Cell Proliferation cytokinesis->proliferation inhibitor Benzonitrile Derivative (Tubulin Inhibitor) inhibitor->tubulin inhibitor->mt Inhibition of Polymerization

Caption: Inhibition of tubulin polymerization by a benzonitrile derivative.

The following diagram illustrates a general experimental workflow for evaluating the reactivity of benzonitrile derivatives in a catalytic reaction.

Experimental_Workflow start Start: Select Benzonitrile Derivatives (EDG/EWG) reaction_setup Reaction Setup: - Substrate - Catalyst - Solvent - Reaction Conditions start->reaction_setup monitoring Reaction Monitoring: - TLC - GC/LC-MS reaction_setup->monitoring workup Work-up and Isolation: - Quenching - Extraction - Purification monitoring->workup analysis Product Analysis: - Yield Calculation - Spectroscopic  Characterization (NMR, IR, MS) workup->analysis comparison Comparative Analysis: - Correlate Reactivity  with Substituent Effects analysis->comparison end End: Structure-Activity Relationship Established comparison->end

Caption: Workflow for comparative reactivity studies of benzonitrile derivatives.

References

A Comparative Guide to QSAR Studies of Benzonitrile Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational tool in modern drug discovery. It facilitates the prediction of biological activities of chemical compounds based on their molecular structures, thereby streamlining the identification and optimization of new therapeutic agents. This guide provides a comparative analysis of QSAR studies on benzonitrile derivatives, a class of compounds recognized for its significant potential in anticancer drug development. By presenting experimental data, detailed methodologies, and visual representations of key processes, this document aims to serve as a valuable resource for the rational design of novel anticancer therapies.

Comparative Analysis of Anticancer Activity of Benzonitrile and Related Derivatives

Benzonitrile derivatives have demonstrated considerable promise as anticancer agents, largely through the inhibition of key signaling pathways involved in tumor growth and proliferation. A significant focus of research has been on their ability to inhibit kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

The following table summarizes the anticancer activity of several benzonitrile and related cyano-containing derivatives against various cancer cell lines. This data, compiled from multiple studies, highlights the potency and selectivity of these compounds.

Compound IDDerivative ClassTarget/Cell LineActivity (IC50/GI50)QSAR Model Reference
1g2a 2-PhenylacrylonitrileHCT1165.9 nM[1]
BEL-74027.8 nM[1]
Compound 2l Indole-AcrylonitrileNCI-60 Panel (Mean)0.38 µM[1]
Compound 5 Benzotriazole-AcrylonitrileHeLa (G2-M arrest)Potent (nM range)[1]
2,4-Cl BFTU N-benzoyl-N'-phenylthioureaMCF-70.31 mM2D-QSAR[1]
Various Benzimidazolyl-RetrochalconeHCT-1160.83 - 2.58 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols typically employed in the synthesis, biological evaluation, and QSAR modeling of benzonitrile derivatives.

Chemical Synthesis: Knoevenagel Condensation for 2-Phenylacrylonitrile Derivatives

A common method for synthesizing 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Substituted phenylacetonitrile (1 mmol)

  • Piperidine (catalytic amount, e.g., 0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve the substituted benzaldehyde and substituted phenylacetonitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the crude product with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Biological Evaluation: In Vitro VEGFR-2 Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • A suitable substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a reaction master mix containing the kinase assay buffer, ATP, and substrate.

  • Dispense the master mix into the wells of the 96-well plate.

  • Add the test compounds at various concentrations to the designated wells. Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

  • Measure the luminescent signal using a luminometer. The signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Computational Methodology: 3D-QSAR (CoMFA/CoMSIA)

Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structure-activity relationships of ligands.

General Workflow:

  • Dataset Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected. The dataset is typically divided into a training set for model generation and a test set for model validation.

  • Molecular Modeling and Alignment: The 3D structures of the molecules are generated and optimized using molecular mechanics or quantum mechanics methods. A crucial step is the alignment of all molecules based on a common substructure or pharmacophore.

  • Descriptor Calculation:

    • CoMFA: Steric and electrostatic fields are calculated around each molecule using a probe atom (e.g., sp3 carbon with a +1 charge).

    • CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.

  • Model Generation: Partial Least Squares (PLS) regression is commonly used to correlate the calculated descriptor fields (independent variables) with the biological activities (dependent variable).

  • Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with the test set (e.g., predictive r², r²_pred).

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the general workflow of a QSAR study and a key signaling pathway targeted by many benzonitrile derivatives.

QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Model Development cluster_Validation Model Validation & Prediction DataCollection Dataset of Molecules (Structures & IC50 values) DataSplit Split into Training and Test Sets DataCollection->DataSplit DescriptorCalc Descriptor Calculation (2D, 3D, etc.) DataSplit->DescriptorCalc ModelGen Model Generation (MLR, CoMFA, etc.) DescriptorCalc->ModelGen InternalVal Internal Validation (e.g., q²) ModelGen->InternalVal ExternalVal External Validation (e.g., r²_pred) InternalVal->ExternalVal Prediction Prediction for New Compounds ExternalVal->Prediction

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates Proliferation Proliferation PLCg->Proliferation Permeability Permeability PLCg->Permeability Survival Survival PI3K->Survival Migration Migration Ras->Migration

References

A Comparative Guide to the Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of the nitrile functionality onto an aromatic ring can be achieved through several synthetic routes, each with its distinct advantages and limitations. This guide provides an objective comparison of four prominent methods: the Sandmeyer reaction, the Rosenmund-von Braun reaction, palladium-catalyzed cyanation, and synthesis from aldehydes. Experimental data is summarized for easy comparison, detailed protocols for key reactions are provided, and workflows are visualized to aid in procedural understanding.

Data Presentation: A Side-by-Side Comparison

The choice of synthetic route often depends on factors such as the availability of starting materials, functional group tolerance, reaction conditions, and overall yield. The following table summarizes quantitative data for each of the discussed methods, offering a clear comparison to inform your synthetic strategy.

Synthesis RouteStarting MaterialTypical ReagentsTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Sandmeyer Reaction Substituted AnilinesNaNO₂, HCl/H₂SO₄, CuCN0 - 5 (diazotization), 20 - 100 (cyanation)1 - 660 - 90Utilizes readily available anilines, well-established.Stoichiometric copper, generation of diazonium salts can be hazardous.
Rosenmund-von Braun Reaction Substituted Aryl HalidesCuCN, (often with promoters like L-proline)80 - 20012 - 4870 - 95Direct conversion of aryl halides, good for electron-rich and -neutral substrates.High temperatures, stoichiometric copper, sometimes harsh conditions.
Palladium-Catalyzed Cyanation Substituted Aryl Halides/TriflatesPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])70 - 1301 - 2480 - 99High yields, broad substrate scope, catalytic use of metal.Cost of palladium catalysts and ligands, sensitivity to air and moisture.
Synthesis from Aldehydes Substituted BenzaldehydesHydroxylamine (NH₂OH·HCl), Dehydrating agent/catalyst (e.g., FeSO₄, silica gel)80 - 1201 - 885 - 99Avoids toxic metal cyanides, mild conditions for some protocols.Can require specific catalysts, may not be suitable for all aldehyde substrates.

Experimental Protocols

Detailed methodologies for representative reactions of each synthesis route are provided below. These protocols are intended as a guide and may require optimization for specific substrates.

Sandmeyer Reaction: Synthesis of 4-Chlorobenzonitrile

Materials:

  • 4-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (Caution: Highly Toxic)

  • Benzene

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: In a flask, dissolve 4-chloroaniline (1 equiv.) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of CuCN (1.2 equiv.) and NaCN (2.4 equiv.) in water. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. An initial precipitate may form.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with benzene.

  • Wash the organic layer with dilute NaOH solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-chlorobenzonitrile.

  • Purify the product by recrystallization or distillation.

Rosenmund-von Braun Reaction (L-Proline Promoted): Synthesis of 4-Methoxybenzonitrile

Materials:

  • 4-Bromoanisole

  • Copper(I) Cyanide (CuCN)

  • L-Proline

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 4-bromoanisole (1 equiv.), CuCN (2 equiv.), and L-proline (1 equiv.).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 45 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ethylenediamine and stir for 30 minutes to complex the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cyanation: Synthesis of 4-Cyanobiphenyl

Materials:

  • 4-Bromobiphenyl

  • Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Acetate (KOAc)

  • Dioxane

  • Water

Procedure:

  • In a reaction tube, combine 4-bromobiphenyl (1 equiv.), K₄[Fe(CN)₆]·3H₂O (0.5 equiv.), Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and KOAc (0.125 equiv.).

  • Add a 1:1 mixture of dioxane and water.

  • Seal the tube and heat the reaction mixture to 100 °C for 1 hour with stirring.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Synthesis from an Aldehyde: One-Pot Synthesis of 4-Methylbenzonitrile

Materials:

  • 4-Methylbenzaldehyde

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 4-methylbenzaldehyde (1 equiv.), hydroxylamine hydrochloride (1.2 equiv.), and anhydrous ferrous sulfate (as a catalyst) in DMF.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude nitrile by distillation or column chromatography.

Mandatory Visualizations

To further clarify the synthetic processes, the following diagrams illustrate the general workflows and a decision-making guide.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation Aniline Substituted Aniline Diazonium_Salt Aryl Diazonium Salt Aniline->Diazonium_Salt NaNO₂, H⁺ Benzonitrile Substituted Benzonitrile Diazonium_Salt->Benzonitrile CuCN

Caption: General workflow for the Sandmeyer reaction.

Rosenmund_von_Braun_Reaction_Workflow Aryl_Halide Substituted Aryl Halide Benzonitrile Substituted Benzonitrile Aryl_Halide->Benzonitrile CuCN, High Temp.

Caption: General workflow for the Rosenmund-von Braun reaction.

Palladium_Catalyzed_Cyanation_Workflow Aryl_Halide Substituted Aryl Halide / Triflate Benzonitrile Substituted Benzonitrile Aryl_Halide->Benzonitrile Pd Catalyst, Ligand, CN⁻ Source

Caption: General workflow for Palladium-Catalyzed Cyanation.

Aldehyde_to_Nitrile_Workflow Aldehyde Substituted Benzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime NH₂OH·HCl Nitrile Substituted Benzonitrile Oxime->Nitrile Dehydration Decision_Tree Start Starting Material? Aniline Aniline Derivative Start->Aniline Aryl_Halide Aryl Halide Start->Aryl_Halide Aldehyde Aldehyde Start->Aldehyde Sandmeyer Sandmeyer Aniline->Sandmeyer Use Sandmeyer Reaction Metal_Choice Metal_Choice Aryl_Halide->Metal_Choice Choice of Metal? From_Aldehyde From_Aldehyde Aldehyde->From_Aldehyde Use Synthesis from Aldehyde Rosenmund Use Rosenmund-von Braun Reaction Metal_Choice->Rosenmund Copper (Stoichiometric) Palladium Use Pd-Catalyzed Cyanation Metal_Choice->Palladium Palladium (Catalytic)

A Comparative Spectroscopic Analysis of Benzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers in chemistry and drug development, this document provides a detailed comparison of the spectroscopic data for the three positional isomers of benzonitrile: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. A thorough understanding of their distinct spectroscopic signatures is crucial for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry.

The isomeric purity of cyanopyridine derivatives is a critical factor in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and chemical reactivities. This guide offers a comparative analysis of the spectroscopic data for 2-, 3-, and 4-cyanopyridine, empowering researchers to differentiate between these closely related compounds. The following sections present a summary of their ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Comparison

The key to distinguishing between the benzonitrile isomers lies in the subtle yet significant differences in their spectroscopic data, which are influenced by the position of the cyano group on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electronic environment of each proton and carbon atom in the pyridine ring is uniquely affected by the position of the electron-withdrawing cyano group, leading to distinct chemical shifts in their NMR spectra.

Table 1: ¹H NMR Spectral Data of Benzonitrile Isomers (in CDCl₃)

IsomerChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Cyanopyridine 8.74 (d, 1H), 7.88 (t, 1H), 7.75 (d, 1H), 7.58 (t, 1H)
3-Cyanopyridine 8.91 (s, 1H), 8.85 (d, 1H), 8.00 (d, 1H), 7.48 (dd, 1H)
4-Cyanopyridine 8.83 (d, 2H), 7.55 (d, 2H)

Table 2: ¹³C NMR Spectral Data of Benzonitrile Isomers (in CDCl₃)

IsomerChemical Shifts (δ, ppm)
2-Cyanopyridine 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)
3-Cyanopyridine 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1
4-Cyanopyridine 151.1, 126.0, 125.0, 116.9 (CN)
Infrared (IR) Spectroscopy

The position of the cyano group also influences the vibrational modes of the pyridine ring, resulting in unique fingerprint regions in their IR spectra. The characteristic C≡N stretching frequency is also a key diagnostic feature.

Table 3: Key IR Absorption Frequencies of Benzonitrile Isomers (cm⁻¹)

IsomerC≡N StretchAromatic C-H StretchRing Vibrations
2-Cyanopyridine ~2230>3000~1600-1400
3-Cyanopyridine ~2235>3000~1600-1400
4-Cyanopyridine ~2240>3000~1600-1400
Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the aromatic system of the cyanopyridine isomers give rise to characteristic absorption maxima in the UV-Vis spectrum.

Table 4: UV-Vis Spectroscopic Data of Benzonitrile Isomers

Isomerλmax (nm)Solvent
2-Cyanopyridine 265Cyclohexane
3-Cyanopyridine 265Cyclohexane
4-Cyanopyridine Data referenced in Sadtler UV 5421A; specific λmax not available in free-access databases.Methanol

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the cyanopyridine isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid cyanopyridine isomer is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent disk using a hydraulic press.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first and subsequently subtracted from the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the cyanopyridine isomer is prepared in a UV-transparent solvent, such as cyclohexane or methanol. The concentration is adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption.

  • Data Acquisition: A UV-Vis spectrophotometer is used to measure the absorbance of the sample across a range of wavelengths (typically 200-400 nm). A cuvette containing the pure solvent is used as a blank to zero the instrument. The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between the three benzonitrile isomers.

Spectroscopic_Comparison_of_Benzonitrile_Isomers Spectroscopic Differentiation of Benzonitrile Isomers 2-Cyanopyridine 2-Cyanopyridine NMR NMR 2-Cyanopyridine->NMR Distinct δ IR IR 2-Cyanopyridine->IR Unique Fingerprint UV-Vis UV-Vis 2-Cyanopyridine->UV-Vis λmax ~265 nm 3-Cyanopyridine 3-Cyanopyridine 3-Cyanopyridine->NMR Distinct δ 3-Cyanopyridine->IR Unique Fingerprint 3-Cyanopyridine->UV-Vis λmax ~265 nm 4-Cyanopyridine 4-Cyanopyridine 4-Cyanopyridine->NMR Distinct δ 4-Cyanopyridine->IR Unique Fingerprint 4-Cyanopyridine->UV-Vis Distinct λmax

Caption: Logical relationship of benzonitrile isomers and their spectroscopic differentiation.

A Comparative Analysis of the Biological Efficacy of Benzonitrile-Derived SARMs and Other Leading Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of androgen receptor modulation has been significantly shaped by the development of Selective Androgen Receptor Modulators (SARMs). These molecules aim to provide the anabolic benefits of traditional anabolic-androgenic steroids (AAS) on muscle and bone, while minimizing androgenic side effects on tissues like the prostate. This guide provides a detailed comparison of the biological efficacy of prominent SARMs, with a particular focus on those derived from a benzonitrile chemical scaffold, against other leading non-steroidal SARMs.

While the compound 4-Hydroxy-3-(trifluoromethyl)benzonitrile is a key chemical intermediate in the synthesis of several SARMs, it is not itself a SARM. This comparison will focus on Andarine (S-4), a well-studied SARM that is structurally derived from a trifluoromethylphenyl nitrile moiety, and compare its performance with other widely researched SARMs: Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD-140).

Comparative Efficacy: Anabolic vs. Androgenic Activity

The primary measure of a SARM's efficacy lies in its ability to selectively stimulate muscle growth (anabolic activity) while having a reduced impact on reproductive tissues (androgenic activity). This is often quantified through preclinical studies, such as the Hershberger assay in rats, which measures the weight changes in the levator ani muscle (an indicator of anabolic effect) versus the prostate and seminal vesicles (indicators of androgenic effect).

Quantitative Data Summary
CompoundAndrogen Receptor Binding Affinity (Ki)Anabolic Activity (Levator Ani)Androgenic Activity (Prostate)Anabolic/Androgenic Ratio
Andarine (S-4) ~4.0 - 7.5 nM[1]HighPartial AgonistHigh
Ostarine (MK-2866) ~3.8 nM[2][3]HighLowVery High
Ligandrol (LGD-4033) ~1.0 nM[4][5]Very HighVery Low>500:1 (in rats)[6]
Testolone (RAD-140) ~7.0 nM[7]Very HighVery LowHigh

Note: A lower Ki value indicates a higher binding affinity to the androgen receptor. The anabolic/androgenic ratio is a key indicator of tissue selectivity.

Experimental Protocols

The data presented in this guide are derived from preclinical and clinical studies employing rigorous methodologies to assess the efficacy and safety of these SARMs.

Preclinical Evaluation: The Hershberger Assay

A cornerstone of SARM preclinical assessment is the Hershberger assay, typically conducted in orchidectomized (castrated) rats to remove the influence of endogenous androgens.

Objective: To determine the anabolic and androgenic activity of a test compound.

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration ensures a baseline state with minimal androgenic activity.

  • Treatment Groups: Animals are divided into several groups: a vehicle control (placebo), a positive control (e.g., testosterone propionate), and multiple groups receiving different doses of the SARM being tested.

  • Administration: The test compounds are typically administered orally or via subcutaneous injection for a specified period, often 7 to 10 days.

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. These include:

    • Anabolic Tissues: Levator ani muscle.

    • Androgenic Tissues: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of these tissues are compared between the different treatment groups and the control groups. The ratio of the anabolic effect (increase in levator ani weight) to the androgenic effect (increase in prostate and seminal vesicle weight) is calculated to determine the tissue selectivity of the SARM.[8]

Clinical Evaluation: Phase 1 Human Trials (Example: LGD-4033)

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of a SARM in healthy human subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study design is typically employed.

  • Participants: Healthy young men are recruited for the initial trials.

  • Intervention: Participants are randomly assigned to receive either a placebo or escalating doses of the SARM (e.g., 0.1 mg, 0.3 mg, 1.0 mg of LGD-4033) daily for a defined period, such as 21 days.[4]

  • Assessments: A comprehensive battery of tests is conducted at baseline, during the study, and in a follow-up period:

    • Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (e.g., liver enzymes, lipid profiles, prostate-specific antigen [PSA]).

    • Pharmacokinetics: Blood samples are collected at various time points to determine the absorption, distribution, metabolism, and excretion of the drug.

    • Efficacy: Changes in lean body mass (measured by dual-energy X-ray absorptiometry - DEXA), muscle strength, and physical function are assessed.[4]

  • Data Analysis: Statistical analysis is performed to compare the changes in the treatment groups to the placebo group.

Signaling Pathways and Mechanism of Action

SARMs exert their effects by binding to the androgen receptor (AR). Upon binding, the SARM-AR complex translocates to the nucleus and acts as a transcription factor, modulating the expression of target genes. The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulators (co-activators or co-repressors) and the activation of distinct downstream signaling pathways.

While the complete signaling cascades for each SARM are still under investigation, current research points to the involvement of several key pathways in their anabolic effects on muscle.

General SARM Anabolic Signaling Pathway

SARM_Anabolic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR SARM_AR_complex SARM-AR Complex AR->SARM_AR_complex ARE Androgen Response Element (ARE) SARM_AR_complex->ARE Binds to Nucleus Nucleus Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Protein_Synthesis Increased Protein Synthesis Gene_Expression->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

General mechanism of SARM action in muscle cells.
Downstream Anabolic Signaling Pathways

The activation of the AR by SARMs can trigger several downstream signaling cascades that are crucial for muscle growth. These pathways often involve a series of protein kinases that ultimately lead to increased protein synthesis and muscle cell proliferation and differentiation.

Downstream_Signaling cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway SARM_AR SARM-AR Complex Raf Raf SARM_AR->Raf PI3K PI3K SARM_AR->PI3K MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors_MAPK Protein_Synthesis Increased Protein Synthesis Transcription_Factors_MAPK->Protein_Synthesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K p70S6K->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Key downstream signaling pathways in SARM-induced muscle hypertrophy.
  • MAPK/ERK Pathway: Some SARMs, like RAD-140, have been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4] This pathway is known to play a role in cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: This is a central pathway in regulating muscle protein synthesis and hypertrophy. While some studies on Andarine (S-4) have shown conflicting results regarding its interaction with this pathway in cancer cells[9][10], it is a critical pathway for the anabolic effects of androgens in muscle.

Experimental Workflow Diagram

The process of evaluating a novel SARM, from preclinical studies to early-phase clinical trials, follows a structured workflow.

SARM_Development_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials in_vitro In Vitro Assays (Binding Affinity, Cell Cultures) in_vivo In Vivo Animal Models (Hershberger Assay) in_vitro->in_vivo phase1 Phase 1 (Safety & Dosage in Healthy Volunteers) in_vivo->phase1 Promising Results phase2 Phase 2 (Efficacy in Patients) phase1->phase2 phase3 Phase 3 (Large-scale Efficacy & Safety) phase2->phase3

Simplified workflow for the development and evaluation of a SARM.

Conclusion

The development of SARMs represents a significant advancement in the field of androgen receptor modulation, offering the potential for tissue-selective anabolic effects with an improved safety profile compared to traditional anabolic steroids. Benzonitrile-derived SARMs, such as Andarine (S-4) and Ostarine (MK-2866), along with other potent compounds like LGD-4033 and RAD-140, have demonstrated considerable efficacy in preclinical and, for some, clinical studies.

The choice of a specific SARM for research or therapeutic development will depend on the desired balance of anabolic potency and tissue selectivity, as well as the specific application. Continued research into the precise molecular mechanisms and downstream signaling pathways of these compounds will be crucial for optimizing their therapeutic potential and ensuring their safety. The data and protocols presented in this guide are intended to serve as a valuable resource for professionals in the field of drug discovery and development.

References

Comparative Structural Analysis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile derivatives reveals key structural and functional insights crucial for the advancement of drug development programs. This guide provides a comparative overview of their structural features, spectroscopic properties, and anticancer activities, supported by detailed experimental protocols and data visualizations to aid researchers in the fields of medicinal chemistry and oncology.

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity, which can improve pharmacokinetic profiles.[1] This core structure serves as a versatile starting point for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Physicochemical Properties of the Parent Compound

The parent compound, this compound, exhibits the following properties:

PropertyValue
Molecular Formula C₈H₄F₃NO[2]
Molecular Weight 187.12 g/mol
Melting Point 107-109 °C[3]
Solubility Insoluble in water; soluble in organic solvents.[3]
Appearance Colorless to pale yellow solid[3]

Structural and Spectroscopic Comparison

Table 1: Comparative Spectroscopic Data of Representative Benzonitrile Derivatives

DerivativeKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)Key IR Absorption Bands (cm⁻¹)
This compound 7.8-8.2 (aromatic protons), 10.5-11.5 (hydroxyl proton)110-140 (aromatic carbons), 118 (nitrile carbon), 120-130 (trifluoromethyl carbon, quartet)3200-3400 (O-H stretch), 2220-2240 (C≡N stretch), 1100-1350 (C-F stretch)
4-Methoxy-3-(trifluoromethyl)benzonitrile 7.7-8.1 (aromatic protons), 3.9 (methoxy protons)110-160 (aromatic carbons), 118 (nitrile carbon), 120-130 (trifluoromethyl carbon, quartet), 56 (methoxy carbon)2850-2950 (C-H stretch of CH₃), 2220-2240 (C≡N stretch), 1100-1350 (C-F stretch), 1000-1100 (C-O stretch)
4-Amino-3-(trifluoromethyl)benzonitrile 7.5-7.9 (aromatic protons), 4.0-5.0 (amino protons)110-150 (aromatic carbons), 119 (nitrile carbon), 120-130 (trifluoromethyl carbon, quartet)3300-3500 (N-H stretch), 2210-2230 (C≡N stretch), 1100-1350 (C-F stretch)

Note: The chemical shifts and absorption bands are approximate and can vary based on the solvent and the specific substitution pattern.

Anticancer Activity: A Comparative Overview

Derivatives of the this compound scaffold are being investigated for their potential as anticancer agents. The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound that inhibits 50% of the biological activity of a target. A lower IC50 value indicates a higher potency of the compound.

Table 2: Comparative Anticancer Activity (IC50) of Hypothetical this compound Derivatives

DerivativeSubstitution at RIC50 vs. MCF-7 (µM)IC50 vs. A549 (µM)IC50 vs. HCT116 (µM)
Compound A -H> 50> 50> 50
Compound B -CH₃25.532.128.9
Compound C -OCH₃15.218.717.5
Compound D -Cl8.911.39.8
Compound E -NH₂35.842.539.1

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound is the Sandmeyer reaction, which involves the diazotization of a corresponding aniline precursor followed by cyanation.[5] Further derivatization can be achieved through various reactions targeting the hydroxyl group.

Example Protocol for O-Alkylation:

  • To a solution of this compound (1 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (R-X) (1.1 eq.) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for MTT Assay

The following is a generalized protocol for determining the in vitro anticancer activity of the synthesized derivatives.[4]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value by plotting a dose-response curve.

Visualizing Key Processes

To better understand the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Start: this compound reaction Derivatization Reaction (e.g., O-alkylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization compound_treatment Compound Treatment (Varying Concentrations) characterization->compound_treatment cell_seeding Cell Seeding (96-well plate) cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: General workflow for synthesis and biological evaluation.

structure_activity_relationship Core This compound Core Structure Modification Chemical Modification (e.g., at Hydroxyl Group) Core->Modification Derivatives Library of Derivatives Modification->Derivatives Structural Structural Analysis (X-ray, NMR, IR) Derivatives->Structural Biological Biological Screening (Anticancer Assays) Derivatives->Biological SAR Structure-Activity Relationship (SAR) Structural->SAR Biological->SAR

Caption: Logical flow for establishing Structure-Activity Relationships.

This guide serves as a foundational resource for researchers engaged in the structural analysis and development of this compound derivatives as potential therapeutic agents. The provided data and protocols are intended to facilitate further investigation and optimization of this promising class of compounds.

References

In Vitro Efficacy of 4-Hydroxy-3-(trifluoromethyl)benzonitrile Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro biological activities of compounds structurally related to 4-Hydroxy-3-(trifluoromethyl)benzonitrile. The data presented is compiled from various studies, offering insights into their potential as anticancer agents and enzyme inhibitors.

The strategic incorporation of a trifluoromethyl group and a hydroxyl moiety on a benzonitrile scaffold has been a key strategy in the design of pharmacologically active agents. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the hydroxyl and nitrile groups can participate in crucial interactions with biological targets. This guide summarizes key in vitro findings for analogs of this compound, providing a basis for structure-activity relationship (SAR) analysis and future drug design.

Comparative Biological Activity

The following tables summarize the in vitro activity of various benzonitrile and trifluoromethyl-containing compounds against different cancer cell lines and enzymes. It is important to note that these compounds were not all tested in a single study, and therefore direct comparisons of potency should be interpreted with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of Structurally Related Benzonitrile Analogs

Compound IDStructureCell LineIC50 (µM)Reference
Gefitinib Analog 1 4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-6-(3-morpholinopropoxy)quinazolineA549 (Lung Carcinoma)>10[1]
Gefitinib Analog 2 N-(3-(1-(3-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineNCI-H1299 (Lung Carcinoma)4.42 ± 0.24[2]
Gefitinib Analog 3 N-(3-(1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineA549 (Lung Carcinoma)3.94 ± 0.01[2]
Thiazolo[4,5-d]pyrimidine 1 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)<50
Thiazolo[4,5-d]pyrimidine 2 7-Chloro-3-(4-chlorophenyl)-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Amelanotic Melanoma)<50

Table 2: In Vitro Enzyme Inhibitory Activity of Structurally Related Analogs

Compound IDStructureTarget EnzymeIC50 (µM)Reference
Quinazolin-4-one Derivative 1 2-({2-[(dimethylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrileDipeptidyl peptidase-4 (DPP-4)6.7805[3]
Quinazolin-4-one Derivative 2 2-({2-[(diethylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrileDipeptidyl peptidase-4 (DPP-4)1.4621[3]
Benzopyran-2-one Derivative 1 7-hydroxy-4-methyl-8-((phenylamino)methyl)benzopyran-2-onePI3KData not provided[4]
Benzopyran-2-one Derivative 2 8-((4-chlorophenylamino)methyl)-7-hydroxy-4-methylbenzopyran-2-oneAkt-1Data not provided[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are described below to provide context for the presented data.

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Assay (Dipeptidyl Peptidase-4)

The inhibitory activity against dipeptidyl peptidase-4 (DPP-4) was evaluated using a fluorometric assay.

  • Reaction Mixture: The reaction was initiated by mixing the DPP-4 enzyme, the test compound at various concentrations, and a fluorogenic substrate (e.g., Gly-Pro-AMC) in a suitable buffer.

  • Incubation: The reaction mixture was incubated at 37°C for a specified period (e.g., 30 minutes).

  • Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate was measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for in vitro screening and a simplified representation of a signaling pathway often targeted by anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification compound_treatment Compound Treatment purification->compound_treatment cell_culture Cancer Cell Culture cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay enzyme_assay Enzyme Inhibition Assay compound_treatment->enzyme_assay ic50 IC50 Determination viability_assay->ic50 enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_optimization Lead Optimization sar->lead_optimization Identifies promising compounds

Caption: A generalized workflow for the synthesis, in vitro screening, and analysis of novel chemical compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates transcription Transcription Factors mtor->transcription Activates cell_proliferation Cell Proliferation, Survival, & Growth transcription->cell_proliferation Promotes inhibitor Benzonitrile Analog (Inhibitor) inhibitor->pi3k Inhibits inhibitor->akt Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.

References

The Strategic Advantage of 4-Hydroxy-3-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of key intermediates is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic pathway. Among the array of benzonitrile derivatives utilized in medicinal chemistry, 4-Hydroxy-3-(trifluoromethyl)benzonitrile emerges as a highly versatile and performant building block. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to inform the strategic selection of intermediates in drug discovery and development.

The unique trifluoromethyl group of this compound imparts desirable physicochemical properties to active pharmaceutical ingredients (APIs), such as enhanced lipophilicity and metabolic stability, which are crucial for improving a drug candidate's pharmacokinetic profile. Its hydroxyl and nitrile functionalities offer multiple reactive sites for diverse chemical transformations, making it a valuable precursor in the synthesis of complex molecules.

Comparative Performance in the Synthesis of Key Pharmaceutical Intermediates

The performance of a chemical intermediate is best assessed through its efficiency in pivotal synthetic transformations. The following tables summarize quantitative data on the synthesis of key precursors for widely recognized pharmaceuticals, offering a comparative perspective on the utility of various substituted benzonitriles.

Table 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile – A Precursor for Enzalutamide

Starting MaterialReagentsKey TransformationOverall YieldPurityReference
m-Trifluoromethyl fluorobenzene1. Dibromohydantoin, H₂SO₄, Acetic Acid; 2. CuCN, Quinoline; 3. NH₃Bromination, Cyanation, Ammonolysis73-75%>99%[1][2]

Table 2: Synthesis of an Epoxy Intermediate for Bicalutamide

Starting MaterialReagentsKey TransformationYieldPurity (HPLC)Reference
N-(4-cyano-3-trifluoromethylphenyl)methacrylamideSodium hypochlorite, Acetonitrile, Acetic acidEpoxidation58%96.68%[3]
N-(4-cyano-3-trifluoromethylphenyl)methacrylamideSodium hypochlorite, DMSO, Sulfuric acidEpoxidation75%97.12%[3]
N-(4-cyano-3-trifluoromethylphenyl)methacrylamideSodium hypochlorite, DMF, Phosphoric acidEpoxidation79%97.98%[3]

Table 3: Reactivity Comparison of para-Substituted Benzonitriles in Key Chemical Transformations

This table provides a broader context for the reactivity of benzonitrile derivatives based on their electronic properties.

Reaction TypeSubstituent (p-position)Relative Rate ConstantYield of Primary Amine (%)
Acid-Catalyzed Hydrolysis -NO₂~30-
-CN~15-
-CF₃~10-
-Cl~2.5-
-H1-
-CH₃0.6-
-OCH₃0.3-
Catalytic Hydrogenation -OCH₃-95
-CH₃-92
-H-88
-Cl-85
-CF₃-78

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of key intermediates.

Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This three-step process starts from m-trifluoromethyl fluorobenzene.

  • Positioning Bromination: m-Trifluoromethylfluorobenzene is reacted with dibromohydantoin in a mixture of glacial acetic acid and concentrated sulfuric acid. The reaction is heated to reflux for 5-7 hours. After cooling, the mixture is washed with ice water to yield 4-fluoro-2-trifluoromethyl bromobenzene.

  • Cyano Replacement: The obtained 4-fluoro-2-trifluoromethyl bromobenzene is added dropwise to a solution of cuprous cyanide in quinoline under reflux. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is then distilled.

  • Ammonolysis Substitution: 4-Fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol and treated with liquid ammonia in a sealed reactor at 120°C for 8 hours. The resulting crude 4-amino-2-trifluoromethylbenzonitrile is purified by recrystallization from toluene to afford the final product with a purity exceeding 99%.[1][2]

Protocol 2: Synthesis of N-(4-cyano-3-trifluoromethylphenyl)-2,3-epoxy-2-methylpropanamide

This protocol details the epoxidation of N-(4-cyano-3-trifluoromethylphenyl)methacrylamide, a key step in the synthesis of Bicalutamide.

  • Reaction Setup: N-(4-cyano-3-trifluoromethylphenyl)methacrylamide (1g) is dissolved in dimethylformamide (DMF, 15 ml).

  • Acid Addition: The solution is cooled to 0-5°C, and phosphoric acid (1.16g) is slowly added with stirring.

  • Oxidation: A 10% sodium hypochlorite solution (5.86g) is added dropwise to the reaction mixture.

  • Reaction and Work-up: The mixture is stirred for 30 minutes. Ethyl acetate (20 ml) and water (20 ml) are then added. The organic phase is separated and washed sequentially with saturated sodium bicarbonate solution and saturated brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is recrystallized from toluene (10 ml) to yield 0.95g of the white crystalline product (79% yield, 97.98% HPLC purity).[3]

Visualizing Synthetic Pathways

Diagrams illustrating reaction workflows can provide a clear overview of the synthetic strategies.

Synthesis_of_Enzalutamide_Intermediate start m-Trifluoromethyl fluorobenzene step1 Bromination (Dibromohydantoin, H₂SO₄) start->step1 intermediate1 4-Fluoro-2-trifluoromethyl bromobenzene step1->intermediate1 step2 Cyanation (CuCN, Quinoline) intermediate1->step2 intermediate2 4-Fluoro-2-trifluoromethyl benzonitrile step2->intermediate2 step3 Ammonolysis (NH₃, Ethanol) intermediate2->step3 end_product 4-Amino-2-(trifluoromethyl) benzonitrile step3->end_product

Caption: Synthetic pathway for 4-Amino-2-(trifluoromethyl)benzonitrile.

Synthesis_of_Bicalutamide_Intermediate start N-(4-cyano-3-trifluoromethylphenyl) methacrylamide step1 Epoxidation (NaOCl, Phosphoric Acid, DMF) start->step1 end_product N-(4-cyano-3-trifluoromethylphenyl) -2,3-epoxy-2-methylpropanamide step1->end_product

Caption: Epoxidation step in the synthesis of a Bicalutamide intermediate.

Conclusion

The presented data underscores the high performance of this compound and related trifluoromethyl-substituted benzonitriles as intermediates in pharmaceutical synthesis. The electron-withdrawing nature of the trifluoromethyl group generally facilitates reactions such as nucleophilic substitution, while its presence is a known advantage for the pharmacokinetic properties of the final drug molecule. While direct comparative studies under identical conditions are not always available in the public domain, the compilation of yields and reaction conditions from various syntheses provides strong evidence for the utility of these intermediates. The choice of a specific benzonitrile derivative will ultimately depend on the target molecule and the overall synthetic strategy. However, the robust performance and versatile reactivity of this compound make it a compelling choice for researchers and professionals in the field of drug development.

References

A Researcher's Guide to Cross-Reactivity Profiling of 4-Hydroxy-3-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-3-(trifluoromethyl)benzonitrile scaffold is a key pharmacophore in modern medicinal chemistry, prized for its synthetic tractability and the favorable physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. While these characteristics are advantageous for developing potent and targeted therapeutics, they also necessitate a thorough understanding of a compound's selectivity to mitigate potential off-target effects. This guide provides a comprehensive framework for conducting cross-reactivity studies on novel molecules derived from this scaffold, using a kinase inhibitor profiling study as a prime example.

Rationale for Cross-Reactivity Studies

The development of targeted therapies, particularly kinase inhibitors, is often challenged by the structural conservation of ATP-binding sites across the kinome. This can lead to inhibitors binding to multiple, often unrelated, kinases. Such polypharmacology can result in unexpected side effects or, in some cases, beneficial synergistic effects. Therefore, early and comprehensive cross-reactivity profiling is crucial for:

  • Identifying potential off-targets: Understanding the full spectrum of a compound's biological interactions is essential for predicting potential toxicities.

  • Elucidating mechanism of action: Off-target activities can sometimes contribute to the observed phenotype, and a complete profile provides a clearer picture of how a compound exerts its effects.

  • Discovering new therapeutic applications: A compound designed for one target may show potent activity against another, opening up new avenues for drug repurposing.

  • Guiding lead optimization: Structure-activity relationship (SAR) studies that include cross-reactivity data enable the rational design of more selective compounds.

Designing a Cross-Reactivity Study

A typical cross-reactivity study for a series of new chemical entities (NCEs) derived from the this compound scaffold involves screening against a broad panel of targets. Kinase panels are a common choice due to the importance of kinases as drug targets and the prevalence of off-target effects among their inhibitors.

The following diagram outlines a general workflow for such a study:

G cluster_prep Compound Preparation cluster_screening Screening cluster_analysis Data Analysis a Synthesize Derivatives of This compound b Purify and Characterize (NMR, LC-MS, HRMS) a->b c Prepare Stock Solutions (e.g., 10 mM in DMSO) b->c d Primary Screen: Single High Concentration (e.g., 10 µM) c->d e Select Hits Based on % Inhibition Threshold d->e f Secondary Screen: Dose-Response Curve to Determine IC50 e->f g Tabulate IC50 Values f->g h Determine Selectivity Score g->h i Structure-Activity Relationship (SAR) Analysis h->i

Caption: Workflow for a kinase cross-reactivity study.

Experimental Protocols

A robust and reproducible assay is the cornerstone of any screening campaign. Below is a detailed protocol for a universal, fluorescence-based in vitro kinase assay, which can be adapted for a wide range of kinases.

Universal Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. The detection of the phosphorylated product is achieved using a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665). FRET between the terbium donor and the fluorophore acceptor upon binding to the phosphorylated peptide generates a signal proportional to kinase activity.

Materials:

  • Purified recombinant kinases

  • Biotinylated peptide substrates specific for each kinase

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (derived from this compound)

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody, Streptavidin-XL665

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase reaction buffer).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (prepared in kinase reaction buffer). The final ATP concentration should be at the Km for each respective kinase to ensure a sensitive measurement of competitive inhibition.

    • Incubate the reaction at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of a detection mixture containing the terbium-labeled antibody and streptavidin-XL665 in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for terbium and 665 nm for the acceptor). The ratio of the two signals is used to calculate the extent of phosphorylation.

  • Data Analysis:

    • For primary screens, calculate the percent inhibition relative to DMSO controls.

    • For secondary screens, plot the signal ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Comparison

Clear and concise presentation of quantitative data is essential for comparing the cross-reactivity profiles of different compounds. The following tables provide a template for summarizing the results, using hypothetical data for a series of derivatives.

Table 1: Primary Screen Results at 10 µM

This table shows the percent inhibition of a panel of kinases by a single high concentration of the test compounds. This allows for a rapid identification of potent interactions.

KinaseCompound 1 (% Inhibition)Compound 2 (% Inhibition)Compound 3 (% Inhibition)
Primary Target 98 95 99
Off-Target 1855291
Off-Target 2451238
Off-Target 3723565
Off-Target 415518
............
Table 2: IC₅₀ Values for Selected Kinases (nM)

For compounds showing significant inhibition in the primary screen, full dose-response curves are generated to determine the IC₅₀ values. A lower IC₅₀ indicates higher inhibitory potency.

KinaseCompound 1 (IC₅₀, nM)Compound 2 (IC₅₀, nM)Compound 3 (IC₅₀, nM)
Primary Target 10 25 5
Off-Target 1501,20030
Off-Target 2>10,000>10,000>10,000
Off-Target 32504,500180
............

Visualization of Signaling Pathways and Logical Relationships

Visual diagrams are powerful tools for illustrating the biological context of the targets and the logical relationships between different experimental stages.

Signaling Pathway Example: A Simplified MAPK/ERK Pathway

Many kinase inhibitors target components of critical signaling pathways like the MAPK/ERK cascade. Understanding which kinases in a pathway are affected by a compound is key to interpreting its cellular effects.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: A simplified MAPK/ERK signaling cascade.

A cross-reactivity study might reveal, for example, that a compound intended to inhibit a specific RTK also inhibits RAF, providing a rationale for dual pathway blockade and potentially enhanced efficacy.

Conclusion

A systematic evaluation of the cross-reactivity of novel compounds derived from the this compound scaffold is a critical step in the drug discovery process. By employing broad panel screening with robust biochemical assays, presenting the data in a clear and comparative format, and visualizing the results in the context of relevant biological pathways, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is invaluable for advancing the most promising candidates toward clinical development and for ensuring their safety and efficacy.

Safety Operating Guide

Proper Disposal of 4-Hydroxy-3-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is categorized as an irritant and is harmful if swallowed, in contact with skin, or inhaled.

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this chemical for disposal.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Handling:

  • Conduct all handling and disposal preparations within a chemical fume hood.[2][3]

  • Avoid the formation of dust.[1][4]

  • Do not breathe dust, vapor, mist, or gas.[2][3]

  • Prevent contact with eyes, skin, or clothing.[1][3]

  • Ensure eyewash stations and safety showers are in close proximity to the workstation.[1][5]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1]

  • Waste Identification and Classification:

    • As a chemical waste generator, you are responsible for determining if the discarded this compound is classified as hazardous waste.[1][4]

    • Consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations to ensure accurate classification.

  • Containerization:

    • Place the waste material into a suitable, clearly labeled, and closed container for disposal.[1]

    • For spills, carefully sweep or vacuum the solid material and place it in the designated waste container.[1][3]

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

    • Keep the container tightly closed and store locked up.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Dispose of the contents and the container at an approved waste disposal plant.[2][4][5][6][7]

Crucial "Don'ts":

  • DO NOT empty into drains.[1][4]

  • DO NOT dispose of in regular trash.

  • DO NOT mix with other waste streams unless explicitly permitted by your EHS department.

III. Emergency Procedures

In the event of accidental exposure or a significant spill, follow these first-aid measures while seeking immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical advice.[6]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[1][2][6] Remove contact lenses if present and easy to do.[2] Continue rinsing and get immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water.[2][6] Call a POISON CENTER or physician if you feel unwell.[2][4][6]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Have Waste This compound ppe Step 1: Don Appropriate PPE start->ppe contain Step 2: Securely Contain Waste in Labeled Container ppe->contain store Step 3: Store in Designated Hazardous Waste Area contain->store no_drains Critical Prohibition: DO NOT empty into drains contain->no_drains contact_ehs Step 4: Contact EHS or Licensed Disposal Vendor store->contact_ehs dispose Step 5: Transfer to Approved Waste Disposal Plant contact_ehs->dispose end End: Disposal Complete dispose->end no_drains->store

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Hydroxy-3-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Hydroxy-3-(trifluoromethyl)benzonitrile. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin contact, which can cause irritation and potential systemic toxicity.
Body Protection A lab coat, supplemented with a chemically resistant apron for larger quantities.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.

Glove Selection and Use:

  • Double gloving is recommended to provide an additional layer of protection.

  • Regularly inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing.

  • Immediately replace gloves after any direct contact with the chemical.

  • For prolonged or immersive handling, consider using thicker, chemical-resistant gloves and consult the manufacturer's specific chemical resistance data.

Handling and Operational Plan

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Properly dispose of all contaminated materials as described in the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is a halogenated organic compound and should be treated as hazardous waste.

Waste Segregation and Collection:

  • Chemical Waste:

    • Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.

    • The container should be labeled as "Halogenated Organic Waste" and list the full chemical name.

    • Do not mix with non-halogenated or other incompatible waste streams.

  • Contaminated PPE and Materials:

    • All disposable PPE (gloves, aprons, etc.) and other materials (e.g., weighing paper, absorbent pads) contaminated with the chemical must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Sharps:

    • Any sharps (needles, razor blades, etc.) contaminated with the chemical must be placed in a puncture-resistant sharps container that is clearly labeled as "Chemically Contaminated Sharps".

Step-by-Step Disposal Protocol:

  • Containerization: Place all waste into the appropriate, labeled containers as described above.

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Pickup: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Documentation: Maintain accurate records of the generated waste and its disposal in accordance with institutional and regulatory requirements.

Logical Workflow for PPE Selection and Disposal

The following diagram illustrates the decision-making process for selecting appropriate PPE and managing the disposal of waste generated from handling this compound.

PPE_Disposal_Workflow PPE Selection and Waste Disposal Workflow for this compound cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling Task Identified ppe_assessment Assess Hazards: - Skin/Eye Irritant - Inhalation Hazard - Harmful if Swallowed/Absorbed start->ppe_assessment eye_face Eye/Face Protection: Chemical Goggles & Face Shield ppe_assessment->eye_face hand Hand Protection: Double Gloved (Nitrile/Neoprene) ppe_assessment->hand body Body Protection: Lab Coat & Apron ppe_assessment->body respiratory Respiratory Protection: Required outside fume hood ppe_assessment->respiratory ppe_check Perform Operations in Fume Hood eye_face->ppe_check hand->ppe_check body->ppe_check respiratory->ppe_check waste_generated Waste Generated ppe_check->waste_generated Task Completion segregate Segregate Waste Streams waste_generated->segregate solid_liquid_waste Solid & Liquid Chemical Waste (Halogenated Organic) segregate->solid_liquid_waste contaminated_ppe Contaminated PPE & Materials segregate->contaminated_ppe sharps Contaminated Sharps segregate->sharps containerize_chem Containerize in Labeled 'Halogenated Waste' Container solid_liquid_waste->containerize_chem containerize_ppe Containerize in Labeled 'Contaminated PPE' Bag contaminated_ppe->containerize_ppe containerize_sharps Containerize in Labeled 'Chemically Contaminated Sharps' Container sharps->containerize_sharps store_waste Store in Designated Hazardous Waste Area containerize_chem->store_waste containerize_ppe->store_waste containerize_sharps->store_waste dispose Arrange for EHS/ Licensed Disposal store_waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.